5-Ethoxybenzo[d]thiazole
Description
Properties
IUPAC Name |
5-ethoxy-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-11-7-3-4-9-8(5-7)10-6-12-9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKNDCJHRNOQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50600099 | |
| Record name | 5-Ethoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854085-40-8 | |
| Record name | 5-Ethoxy-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50600099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Ethoxy-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 5-ethoxy-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data. The synthesis is presented as a two-step process commencing with the thiocyanation of 4-ethoxyaniline to form an aminobenzothiazole intermediate, followed by deamination to yield the final product.
Synthetic Pathway Overview
The synthesis of 5-ethoxy-1,3-benzothiazole can be strategically approached through the formation of a 2-amino-5-ethoxybenzothiazole intermediate, followed by the removal of the amino group. This method leverages readily available starting materials and well-established chemical transformations.
Caption: Proposed two-step synthesis of 5-ethoxy-1,3-benzothiazole.
Step 1: Synthesis of 2-Amino-5-ethoxybenzothiazole
The initial step involves the formation of the benzothiazole ring through the reaction of 4-ethoxyaniline with a thiocyanating agent. This reaction, a variation of the Hugershoff benzothiazole synthesis, proceeds via in situ generation of thiocyanogen, which then reacts with the aniline derivative to form a thiourea intermediate that subsequently cyclizes.
Experimental Protocol
This protocol is adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.
Materials:
-
4-Ethoxyaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution (aqueous)
-
Sodium hydroxide solution (aqueous)
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve 4-ethoxyaniline and ammonium thiocyanate in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the mixture with a sodium hydroxide solution.
-
If the solution has a persistent bromine color, add a small amount of sodium bisulfite solution to quench the excess bromine.
-
The crude product will precipitate out of the solution. Collect the solid by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-ethoxybenzothiazole.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Molar Ratio (4-ethoxyaniline:NH₄SCN:Br₂) | 1 : 2 : 1 | Adapted from general thiocyanation procedures |
| Reaction Temperature | 0-10 °C (addition), Room Temp. (stirring) | Adapted from general thiocyanation procedures |
| Reaction Time | 4-6 hours | Adapted from general thiocyanation procedures |
| Typical Yield | 60-75% | Estimated based on similar reactions |
Step 2: Deamination of 2-Amino-5-ethoxybenzothiazole
The final step is the removal of the 2-amino group to yield 5-ethoxy-1,3-benzothiazole. This is achieved via a diazotization reaction followed by a reduction of the resulting diazonium salt. The Sandmeyer reaction and related modifications are standard procedures for such transformations.[1]
Experimental Protocol
This protocol outlines a typical deamination procedure via a Sandmeyer-type reaction.
Materials:
-
2-Amino-5-ethoxybenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hypophosphorous acid (H₃PO₂) (50%) or Ethanol
-
Sodium hydroxide solution (aqueous)
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve 2-amino-5-ethoxybenzothiazole in a mixture of the chosen acid and water in a beaker, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
To the cold diazonium salt solution, slowly add pre-cooled hypophosphorous acid (or ethanol). Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for several hours or until the nitrogen evolution ceases.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 5-ethoxy-1,3-benzothiazole by column chromatography or distillation under reduced pressure.
Quantitative Data
| Parameter | Value | Reference |
| Reactant Molar Ratio (Amine:NaNO₂:H₃PO₂) | 1 : 1.1 : 10 | Adapted from general deamination procedures |
| Reaction Temperature | 0-5 °C (diazotization), RT (reduction) | Adapted from general deamination procedures |
| Reaction Time | 3-5 hours | Adapted from general deamination procedures |
| Typical Yield | 50-70% | Estimated based on similar reactions |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 5-ethoxy-1,3-benzothiazole.
Caption: General experimental workflow for the synthesis of 5-ethoxy-1,3-benzothiazole.
Conclusion
The described two-step synthetic route provides a practical and efficient method for the preparation of 5-ethoxy-1,3-benzothiazole. The procedures utilize common laboratory reagents and well-understood reaction mechanisms, making this synthesis accessible for researchers in organic and medicinal chemistry. The provided protocols and data serve as a valuable resource for the synthesis of this and structurally related benzothiazole derivatives. Further optimization of reaction conditions may lead to improved yields and purity.
References
An In-depth Technical Guide to 5-ethoxybenzo[d]thiazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-ethoxybenzo[d]thiazole is a heterocyclic organic compound belonging to the benzothiazole class. The benzothiazole core structure, a fusion of benzene and thiazole rings, is a prominent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The addition of an ethoxy group at the 5-position can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially influencing its biological activity. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic and analytical considerations for this compound, aimed at supporting research and development in the pharmaceutical sciences.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzothiazole core with an ethoxy group (-OCH2CH3) attached to the fifth carbon atom of the benzene ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 854085-40-8[1] |
| Molecular Formula | C9H9NOS[1][2] |
| IUPAC Name | 5-ethoxy-1,3-benzothiazole |
| SMILES | CCOC1=CC2=C(C=C1)SC=N2[2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Weight | 179.24 g/mol [2] | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF. |
| Storage | Sealed in dry, 2-8°C[2] |
Experimental Protocols
Synthesis of Substituted Benzothiazoles: A Representative Protocol
The synthesis of 2-substituted benzothiazoles is commonly achieved through the condensation of 2-aminothiophenols with various electrophilic reagents. A general and efficient method involves the reaction with aldehydes.
Reaction Scheme:
Caption: General synthetic workflow for 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Substituted aldehyde (e.g., for a 2-aryl derivative)
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure 2-substituted benzothiazole.[3]
Analytical Characterization
The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and distinct aromatic protons on the benzothiazole ring system. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the ethoxy group.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two carbons of the ethoxy group and the nine carbons of the benzothiazole core.
2. Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should provide an accurate mass measurement consistent with the molecular formula C9H9NOS. Fragmentation patterns observed in the mass spectrum can provide further structural information.
3. Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic protons, C=N and C=C stretching vibrations of the benzothiazole ring, and C-O stretching of the ethoxy group.
Caption: Logical workflow for the synthesis and characterization of this compound.
Biological Activity and Drug Development Potential
Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. The benzothiazole scaffold is a key component in several approved drugs.
While specific pharmacological studies on this compound are limited in the public domain, its structural similarity to other biologically active benzothiazoles suggests potential for further investigation. The ethoxy group at the 5-position can enhance the molecule's lipophilicity, which may improve its ability to cross cell membranes and interact with biological targets.
Future research could explore the activity of this compound and its derivatives in various therapeutic areas. High-throughput screening and target-based assays would be valuable in identifying potential biological targets and elucidating its mechanism of action.
Caption: A logical workflow for the biological evaluation of this compound.
Conclusion
This compound represents a molecule of interest within the broader class of benzothiazole derivatives. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established methodologies for related compounds. Further research is warranted to fully elucidate the chemical and pharmacological properties of this compound and to explore its potential as a lead compound in drug discovery programs.
References
Spectroscopic Fingerprints of 5-Ethoxybenzothiazole Derivatives: A Technical Guide for Researchers
An In-depth Exploration of Spectroscopic Methodologies and Data for the Characterization of 5-Ethoxybenzothiazole Derivatives in Drug Discovery and Development.
This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-ethoxybenzothiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the spectroscopic techniques used to elucidate the structure and properties of these molecules. The guide includes a summary of quantitative spectroscopic data, detailed experimental protocols, and visualizations of a key signaling pathway and analytical workflows.
Introduction to 5-Ethoxybenzothiazole Derivatives
Benzothiazoles are a vital class of heterocyclic compounds known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of an ethoxy group at the 5-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. Accurate and thorough spectroscopic analysis is paramount for the unambiguous structure determination and characterization of these derivatives, which is a critical step in the drug discovery and development process.
Spectroscopic Data Analysis
This section summarizes the characteristic spectroscopic data for 5-ethoxybenzothiazole derivatives based on the analysis of closely related analogs and foundational spectroscopic principles. Due to the limited availability of a complete public dataset for a single 5-ethoxybenzothiazole derivative, the following tables present a compilation of expected and reported data for representative structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.
Table 1: Predicted ¹H NMR Chemical Shifts for a Representative 5-Ethoxybenzothiazole Derivative
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Ethoxy -CH₃ | 1.4 - 1.5 | Triplet | 7.0 |
| Ethoxy -CH₂ | 4.0 - 4.2 | Quartet | 7.0 |
| Aromatic H-4 | 7.6 - 7.8 | d | 2.5 |
| Aromatic H-6 | 7.0 - 7.2 | dd | 8.8, 2.5 |
| Aromatic H-7 | 7.7 - 7.9 | d | 8.8 |
| Substituent at C2 | Dependent on substituent | - | - |
Note: Predicted values are based on the analysis of similar benzothiazole structures and may vary depending on the solvent and the nature of the substituent at the C2 position.
Table 2: Predicted ¹³C NMR Chemical Shifts for a Representative 5-Ethoxybenzothiazole Derivative
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethoxy -CH₃ | 14 - 16 |
| Ethoxy -CH₂ | 63 - 65 |
| Aromatic C-4 | 115 - 117 |
| Aromatic C-5 | 155 - 157 |
| Aromatic C-6 | 106 - 108 |
| Aromatic C-7 | 122 - 124 |
| Aromatic C-3a | 148 - 150 |
| Aromatic C-7a | 130 - 132 |
| C2 | 160 - 170 (unsubstituted) |
Note: The chemical shift of C2 is highly dependent on the substituent at this position. For instance, in 2-amino-6-ethoxybenzothiazole, the C2 carbon appears around 167 ppm.[2]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. For 5-ethoxybenzothiazole derivatives, electron impact (EI) ionization typically leads to characteristic fragmentation pathways.
Table 3: Expected Mass Spectrometry Fragmentation for a Representative 5-Ethoxybenzothiazole Derivative
| Fragment Ion | Description |
| [M]⁺• | Molecular ion |
| [M - C₂H₄]⁺• | Loss of ethylene from the ethoxy group (McLafferty rearrangement) |
| [M - C₂H₅O]⁺ | Loss of the ethoxy radical |
| [M - CO]⁺• | Loss of carbon monoxide |
| [Benzothiazole core fragments] | Characteristic fragments from the cleavage of the benzothiazole ring |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Characteristic FT-IR Absorption Bands for 5-Ethoxybenzothiazole Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (ethoxy group) |
| 1620 - 1580 | C=N stretch | Thiazole ring |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |
| 1050 - 1000 | C-O-C stretch (symmetric) | Aryl-alkyl ether |
| 850 - 800 | C-H bend (out-of-plane) | Aromatic (substitution pattern) |
Note: The presence of other functional groups will introduce additional characteristic absorption bands. For 2-mercaptobenzothiazole, a characteristic N-H stretching vibration can be observed in the range of 3111-2835 cm⁻¹.[3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzothiazole derivatives typically exhibit characteristic absorption bands in the UV region due to their conjugated systems.
Table 5: Expected UV-Vis Absorption Maxima for 5-Ethoxybenzothiazole Derivatives
| Solvent | λmax (nm) | Electronic Transition |
| Ethanol | ~280 - 320 | π → π |
| Dichloromethane | ~280 - 320 | π → π |
Note: The position and intensity of the absorption maxima can be influenced by the solvent polarity and the nature of substituents on the benzothiazole ring. For 2-amino-6-ethoxybenzothiazole, a UV-Vis spectrum is available, though specific maxima are not detailed in the provided search results.[4]
Experimental Protocols
This section provides detailed methodologies for the synthesis and key spectroscopic analyses of 5-ethoxybenzothiazole derivatives.
General Synthesis of 2-Substituted-5-Ethoxybenzothiazoles
A common method for the synthesis of the benzothiazole core involves the condensation of a substituted 2-aminothiophenol with a suitable reagent.
Protocol: Synthesis of 2-Amino-5-ethoxybenzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethoxy-2-aminothiophenol in a suitable solvent such as ethanol.
-
Reagent Addition: Add cyanogen bromide (CNBr) portion-wise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 5-ethoxybenzothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.
3.2.2. Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
Ionization: Utilize electrospray ionization (ESI) or electron impact (EI) as the ionization source.
-
Data Acquisition: Acquire the mass spectrum in a suitable mass range (e.g., m/z 50-500). For structural elucidation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.
3.2.3. FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
3.2.4. UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or dichloromethane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Data Acquisition: Record the UV-Vis spectrum over a wavelength range of 200-800 nm. Use the pure solvent as a blank to zero the spectrophotometer.
Dihydropteroate Synthase (DHPS) Inhibition Assay
Benzothiazole derivatives have been identified as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of microorganisms.[5]
Protocol: Spectrophotometric Assay for DHPS Inhibition
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).
-
Substrate Solutions: Prepare stock solutions of p-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).
-
Enzyme Solution: Prepare a solution of purified DHPS enzyme in the assay buffer.
-
Inhibitor Solutions: Prepare stock solutions of the 5-ethoxybenzothiazole derivatives in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, DHPS enzyme, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrates (pABA and DHPP).
-
Incubate the plate at a constant temperature (e.g., 37 °C).
-
The product of the DHPS reaction, dihydropteroate, can be coupled to a subsequent reaction that can be monitored spectrophotometrically. For example, dihydropteroate can be reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is monitored over time.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway: Inhibition of Folate Biosynthesis
Many antimicrobial agents, including certain benzothiazole derivatives, target the bacterial folate biosynthesis pathway. One key enzyme in this pathway is dihydropteroate synthase (DHPS).
Caption: Inhibition of Dihydropteroate Synthase by a 5-Ethoxybenzothiazole Derivative.
Experimental Workflow: Spectroscopic Analysis
A logical workflow is essential for the comprehensive spectroscopic characterization of newly synthesized compounds.
Caption: Workflow for the Spectroscopic Characterization of 5-Ethoxybenzothiazole Derivatives.
Conclusion
The spectroscopic analysis of 5-ethoxybenzothiazole derivatives is a multifaceted process requiring the application of various analytical techniques. This guide has provided an overview of the expected spectroscopic data, detailed experimental protocols for synthesis and analysis, and a visualization of a relevant biological pathway. While specific quantitative data for a broad range of 5-ethoxybenzothiazole derivatives remains to be fully compiled in public databases, the information presented here, based on analogous structures, serves as a valuable resource for researchers in the field. The continued investigation and publication of comprehensive spectroscopic data for these compounds will undoubtedly accelerate their development as potential therapeutic agents.
References
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-ethoxybenzothiazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a predicted dataset derived from the analysis of structurally analogous compounds and established principles of NMR spectroscopy. The information herein serves as a valuable resource for the identification, characterization, and quality control of 5-ethoxybenzothiazole in research and development settings.
Chemical Structure and Atom Numbering
The structural formula of 5-ethoxybenzothiazole with the conventional numbering system used for spectral assignment is presented below.
Caption: Structure of 5-ethoxybenzothiazole with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for 5-ethoxybenzothiazole is summarized in the table below. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.90 | Singlet (s) | - | 1H |
| H-4 | ~7.50 | Doublet (d) | ~2.5 | 1H |
| H-6 | ~7.10 | Doublet of doublets (dd) | ~8.8, 2.5 | 1H |
| H-7 | ~7.90 | Doublet (d) | ~8.8 | 1H |
| H-8 (-OCH₂-) | ~4.10 | Quartet (q) | ~7.0 | 2H |
| H-9 (-CH₃) | ~1.45 | Triplet (t) | ~7.0 | 3H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR data for 5-ethoxybenzothiazole is presented in the following table. Chemical shifts are referenced to the solvent peak.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 |
| C-3a | ~133 |
| C-4 | ~106 |
| C-5 | ~158 |
| C-6 | ~115 |
| C-7 | ~125 |
| C-7a | ~152 |
| C-8 (-OCH₂-) | ~64 |
| C-9 (-CH₃) | ~15 |
Experimental Protocol for NMR Analysis
The following provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 5-ethoxybenzothiazole.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 5-ethoxybenzothiazole for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) containing a small amount of TMS as an internal standard.
-
Ensure the sample is fully dissolved by gentle vortexing or swirling.
-
Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
The spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C to ensure adequate signal dispersion.
-
For ¹H NMR:
-
Acquire the spectrum at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16 to 64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 to 4096, or more, to achieve a good signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR or the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Logical Workflow for NMR-Based Structural Elucidation
The following diagram illustrates the logical process of using NMR spectroscopy to confirm the structure of a molecule like 5-ethoxybenzothiazole.
Caption: A logical workflow for the structural elucidation of an organic molecule using NMR spectroscopy.
The Biological Activity of 5-ethoxybenzo[d]thiazole: A Technical Overview for Researchers
Disclaimer: Direct experimental data on the specific biological activities of 5-ethoxybenzo[d]thiazole is not extensively available in the current scientific literature. This guide, therefore, provides a comprehensive overview based on the well-documented biological activities of the core benzothiazole scaffold and the influence of substitutions at the 5-position, drawing inferences for the potential activity of the 5-ethoxy derivative.
Introduction
The benzothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological properties.[1][2][3] Its derivatives have been extensively investigated and have shown significant potential as antimicrobial, anticancer, and anti-inflammatory agents.[2][3] The biological activity of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzene ring.[4] This document explores the potential biological activities of this compound, a derivative with an electron-donating ethoxy group at the 5-position. While direct studies are lacking, this guide will synthesize information from related substituted benzothiazoles to provide a predictive overview for research and drug development professionals.
Potential Biological Activities
Based on the known structure-activity relationships (SAR) of benzothiazole derivatives, this compound is predicted to exhibit a range of biological activities.
Antimicrobial Activity
Benzothiazole derivatives are well-known for their broad-spectrum antimicrobial properties.[5][6] The presence of an electron-donating group, such as a methoxy group (structurally similar to an ethoxy group), has been shown to be favorable for antibacterial activity in some series of benzothiazole derivatives.[7] For instance, certain methoxy-substituted benzothiazoles have demonstrated potent activity against various bacterial strains.[7][8] Therefore, it is plausible that the 5-ethoxy substitution on the benzothiazole ring could confer significant antibacterial and antifungal properties.
Anticancer Activity
The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[9][10][11] Derivatives with substitutions at various positions have shown potent antiproliferative effects against a range of cancer cell lines.[4][12] Studies on halogen- and amidino-substituted benzothiazoles at the 6-position have demonstrated significant antiproliferative activity.[13] While direct evidence for the 5-ethoxy derivative is unavailable, the electronic properties of the ethoxy group could influence the molecule's interaction with biological targets, potentially leading to anticancer effects. The mechanism of action for many anticancer benzothiazoles involves the induction of apoptosis and cell cycle arrest.[4][12]
Anti-inflammatory Activity
Several benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[14][15][16][17] The anti-inflammatory effect is often attributed to the inhibition of key inflammatory mediators. Research on 2-amino benzothiazole derivatives has shown that substitutions at the 5-position with electron-withdrawing groups can enhance anti-inflammatory activity.[15][18] While an ethoxy group is electron-donating, its overall effect on anti-inflammatory potential would need to be experimentally determined, as subtle changes in electronic and steric properties can significantly impact biological activity.
Quantitative Data on Related Benzothiazole Derivatives
To provide a comparative perspective, the following table summarizes quantitative data for various substituted benzothiazole derivatives, highlighting their biological activities. It is important to note that these are not data for this compound but for structurally related compounds.
| Compound Class | Biological Activity | Cell Line/Organism | Potency (IC50/MIC) | Reference |
| Benzothiazole-clubbed isatin derivatives | Antibacterial | E. coli | 3.1 µg/mL (MIC) | [8] |
| Benzothiazole-clubbed isatin derivatives | Antibacterial | P. aeruginosa | 6.2 µg/mL (MIC) | [8] |
| Amino-benzothiazole Schiff base analogues | Antibacterial | E. coli | 15.62 µg/mL (MIC) | [8] |
| 2-substituted benzothiazole derivatives | Anticancer | A549 (Lung Carcinoma) | 9.0 - 10.67 µg/mL (IC50) | [9] |
| 2-substituted benzothiazole derivatives | Anticancer | PANC-1 (Pancreatic Cancer) | 5-100 µM (Concentration Range) | [12] |
| 5-chloro-1,3-benzothiazole-2-amine | Anti-inflammatory | Carrageenan-induced paw edema | Comparable to Diclofenac | [15][18] |
| 6-methoxy-1,3-benzothiazole-2-amine | Anti-inflammatory | Carrageenan-induced paw edema | Comparable to Diclofenac | [15][18] |
Experimental Protocols for Key Assays
The following are generalized experimental protocols commonly used to evaluate the biological activities of benzothiazole derivatives. These can serve as a template for the future investigation of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a multi-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, PANC-1) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Animal Grouping: Albino rats are divided into control and experimental groups.
-
Compound Administration: The test compound is administered orally or intraperitoneally to the experimental groups at a specific dose. A standard anti-inflammatory drug (e.g., Diclofenac) is administered to a positive control group.
-
Induction of Edema: A sub-plantar injection of carrageenan is administered to the hind paw of each rat to induce inflammation.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizations
The following diagrams illustrate common experimental workflows and a hypothetical signaling pathway that could be relevant to the biological activities of benzothiazole derivatives.
Caption: General workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.
Caption: A generalized hypothetical signaling pathway illustrating the potential anticancer mechanism of benzothiazole derivatives.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on the benzothiazole scaffold and its derivatives provides a strong basis for predicting its potential as a bioactive molecule. The presence of the ethoxy group at the 5-position is likely to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Further experimental investigation is warranted to elucidate the specific antimicrobial, anticancer, and anti-inflammatory properties of this compound and to validate its potential as a lead compound in drug discovery. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this and related benzothiazole derivatives.
References
- 1. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. researchgate.net [researchgate.net]
- 7. eresearchco.com [eresearchco.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 13. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles [mdpi.com]
- 14. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives | MDPI [mdpi.com]
- 15. sphinxsai.com [sphinxsai.com]
- 16. SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 17. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Ethoxybenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethoxybenzothiazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a broad spectrum of biological activities that position them as promising candidates in drug discovery and development. This technical guide provides an in-depth exploration of the core mechanisms of action of ethoxybenzothiazole compounds, with a particular focus on their anticancer and antimicrobial properties. By elucidating the molecular targets and signaling pathways modulated by these compounds, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential.
Core Mechanisms of Action
The biological effects of ethoxybenzothiazole derivatives are multifaceted, stemming from their ability to interact with a variety of cellular targets and modulate key signaling cascades. The primary mechanisms of action identified to date include enzyme inhibition, disruption of critical signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.
Enzyme Inhibition
A prominent feature of ethoxybenzothiazole compounds is their capacity to inhibit the activity of several key enzymes implicated in disease progression.
Table 1: Enzyme Inhibitory Activity of Ethoxybenzothiazole and Related Benzothiazole Derivatives
| Compound Class | Target Enzyme | IC50 / GI50 | Reference |
| Methoxybenzothiazole derivative | NRH:Quinone Oxidoreductase 2 (NQO2) | 108 nM | [1] |
| Trifluoromethyl-benzothiazole derivative | NRH:Quinone Oxidoreductase 2 (NQO2) | 123 nM | [1] |
| Substituted methoxybenzamide benzothiazole | Various Cancer Cell Lines | 1.1 µM - 8.8 µM | [2] |
| Dichlorophenyl containing chlorobenzothiazole | Non-small cell lung cancer (HOP-92) | 71.8 nM | [2] |
| Substituted thioxothiazolidine acetamide benzothiazole | HeLa cell line | 9.76 µM | [2] |
NRH:Quinone Oxidoreductase 2 (NQO2): Certain methoxybenzothiazole derivatives have been identified as potent inhibitors of NQO2, an enzyme implicated in cancer and inflammation.[1]
Carbonic Anhydrases (CAs): The benzothiazole scaffold is a crucial element in the inhibition of carbonic anhydrases, metalloenzymes that are overexpressed in various tumors and contribute to the acidic tumor microenvironment.[2]
Tyrosine Kinases: Benzothiazole derivatives have been reported to inhibit a range of tyrosine kinases involved in cancer cell proliferation, survival, and angiogenesis. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and others within the PI3K/Akt/mTOR pathway.[3]
Topoisomerases: Inhibition of DNA topoisomerases, enzymes essential for DNA replication and repair, is another mechanism through which benzothiazole compounds exert their anticancer effects.[4]
Modulation of Signaling Pathways
Ethoxybenzothiazole and its analogs can significantly impact intracellular signaling networks that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Benzothiazole derivatives have been shown to inhibit this pathway at multiple levels.[3][5] They can directly inhibit PI3K or Akt, leading to the dephosphorylation and inactivation of downstream effectors like mTOR. This inhibition ultimately results in decreased protein synthesis and cell proliferation, and the induction of apoptosis.[5]
The JAK/STAT pathway is another critical signaling route involved in cell proliferation, differentiation, and survival. Its aberrant activation is linked to various cancers. Some benzothiazole derivatives have demonstrated the ability to downregulate the expression of key components of this pathway, including JAK and STAT3, thereby inhibiting cancer cell growth.[3]
Induction of Apoptosis and Cell Cycle Arrest
A key outcome of the enzymatic and signaling pathway inhibition by ethoxybenzothiazole compounds is the induction of apoptosis and cell cycle arrest in cancer cells.
Apoptosis: Benzothiazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways.[6][7][8] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[6]
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, often at the G1/S or G2/M checkpoints.[9][10] This is achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle transitions.
Experimental Protocols
To facilitate further research and validation of the mechanisms described, this section provides detailed methodologies for key experiments.
Cytotoxicity and Cell Viability Assessment (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the ethoxybenzothiazole compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of changes in protein expression and phosphorylation status.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the ethoxybenzothiazole compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11][12]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the ethoxybenzothiazole compound, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9][10]
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the ethoxybenzothiazole compound, then harvest and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[6]
Conclusion
Ethoxybenzothiazole compounds represent a versatile scaffold with significant potential for the development of novel therapeutic agents. Their mechanism of action is complex, involving the inhibition of key enzymes and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and JAK/STAT cascades. These molecular events culminate in the induction of apoptosis and cell cycle arrest in cancer cells. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic potential of this promising class of compounds. A deeper understanding of their intricate mechanisms will undoubtedly pave the way for the design of more potent and selective ethoxybenzothiazole-based drugs for the treatment of cancer and other diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 7. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Enduring Legacy of Benzothiazole: An In-depth Technical Guide to its Discovery, History, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole scaffold, a bicyclic heterocyclic system, has carved a significant niche in the landscape of chemical sciences, transitioning from its early industrial applications to a cornerstone of modern medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery and historical development of benzothiazole and its derivatives. It meticulously details the seminal synthetic methodologies, from Hofmann's pioneering work in 1879 to the industrial synthesis of vital rubber vulcanization accelerators. A significant portion of this guide is dedicated to the evolution of benzothiazole's role in drug discovery, cataloging the quantitative biological activities of a wide array of derivatives against various pathological targets. Key experimental protocols are presented to provide researchers with a practical understanding of the synthesis of foundational benzothiazole compounds. Furthermore, this guide visualizes the intricate signaling pathways—STAT3, PI3K/AKT, and ERK—that are modulated by pharmacologically active benzothiazole derivatives, offering insights into their mechanisms of action.
Discovery and Historical Development
The journey of benzothiazole began in the late 19th century, a period of burgeoning exploration in organic chemistry.
1.1. Hofmann's Pioneering Synthesis (1879)
The first synthesis of 2-substituted benzothiazoles was reported by August Wilhelm von Hofmann in 1879. His work laid the fundamental groundwork for the vast field of benzothiazole chemistry. Hofmann discovered that by heating benzanilide with phosphorus pentasulfide, he could achieve a cyclization reaction to form 2-phenylbenzothiazole. This reaction, a testament to the exploratory nature of early organic synthesis, opened the door to the creation of a new class of heterocyclic compounds.
1.2. Industrial Significance: The Rise of Vulcanization Accelerators (Early 20th Century)
While the initial discovery was of academic interest, the first major industrial application of a benzothiazole derivative emerged in the early 1920s. Researchers at Goodyear and B.F. Goodrich independently discovered that 2-mercaptobenzothiazole (MBT) and its derivatives were highly effective accelerators for the vulcanization of rubber.[1] This breakthrough revolutionized the rubber industry, significantly reducing the time and energy required for vulcanization and improving the durability and quality of rubber products. The synthesis of MBT on an industrial scale typically involves the high-pressure reaction of aniline, carbon disulfide, and sulfur.[2]
1.3. A "Privileged Scaffold" in Medicinal Chemistry (Mid-20th Century to Present)
The latter half of the 20th century witnessed a paradigm shift in the perception and application of benzothiazole derivatives. Researchers began to uncover their vast pharmacological potential, leading to the designation of the benzothiazole core as a "privileged scaffold" in medicinal chemistry. This term reflects the ability of the benzothiazole nucleus to serve as a versatile template for the design of ligands for a wide range of biological targets. Today, benzothiazole derivatives are integral components of numerous therapeutic agents, demonstrating a broad spectrum of activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis of historically and pharmaceutically significant benzothiazole derivatives.
2.1. Synthesis of 2-Phenylbenzothiazole (Hofmann's Method, modified)
This protocol is based on the principles of Hofmann's original synthesis, adapted for a modern laboratory setting.
-
Materials: Benzanilide, Phosphorus Pentasulfide (P₄S₁₀), Pyridine (dry), 15% Hydrochloric Acid, Ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar excess of phosphorus pentasulfide in dry pyridine by heating.
-
Once the phosphorus pentasulfide has dissolved, add the benzanilide to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, carefully pour the hot solution into a beaker containing 15% hydrochloric acid and cool the mixture in an ice bath.
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude 2-phenylbenzothiazole by recrystallization from aqueous ethanol to yield bright yellow crystals.
-
2.2. Laboratory-Scale Synthesis of 2-Mercaptobenzothiazole (MBT)
This protocol outlines a common laboratory method for the synthesis of the industrially significant 2-mercaptobenzothiazole.[5][6]
-
Materials: Aniline, Carbon Disulfide, Sulfur, Autoclave or high-pressure reactor.
-
Procedure:
-
Carefully charge a high-pressure autoclave with aniline, carbon disulfide, and sulfur in a specified molar ratio (e.g., aniline:sulfur:carbon disulfide of 1:1.2:1.5).[7]
-
Seal the autoclave and begin heating the mixture while stirring. The reaction is typically carried out at a temperature of 240-260 °C and a pressure of 8.5-9.5 MPa.[7]
-
Maintain the reaction at the target temperature and pressure for a period of 100-200 minutes.[7]
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen sulfide gas produced during the reaction into a suitable scrubbing solution (e.g., sodium hydroxide).
-
The resulting crude product is a melt. The 2-mercaptobenzothiazole can be purified by various methods, including extraction and recrystallization.
-
Quantitative Biological Activity of Benzothiazole Derivatives
The versatility of the benzothiazole scaffold is evident in the wide range of biological activities exhibited by its derivatives. The following tables summarize quantitative data for some of the most promising compounds.
Table 1: Anticancer Activity of Selected Benzothiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| B19 | Benzothiazole Derivative | MDA-MB-468 | <0.067 | [8] |
| Compound 55 | Chlorobenzyl indole semicarbazide benzothiazole | HT-29 | 0.024 | [5] |
| H460 | 0.29 | [5] | ||
| A549 | 0.84 | [5] | ||
| MDA-MB-231 | 0.88 | [5] | ||
| Compound 66 | Naphthalimide-benzothiazole | HT-29 | 3.72 ± 0.3 | [5] |
| A549 | 4.074 ± 0.3 | [5] | ||
| MCF-7 | 7.91 ± 0.4 | [5] | ||
| Compound 67 | Naphthalimide-benzothiazole | HT-29 | 3.47 ± 0.2 | [5] |
| A549 | 3.89 ± 0.3 | [5] | ||
| MCF-7 | 5.08 ± 0.3 | [5] | ||
| PB11 | N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide | U87 (glioblastoma) | <0.05 | [9] |
| HeLa (cervix cancer) | <0.05 | [9] | ||
| 4d | Phenylacetamide derivative | BxPC-3 | 3.99 | [10] |
| 4m | Phenylacetamide derivative | AsPC-1 | 8.49 | [10] |
Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 3c | Thiazole/oxazole derivative | Staphylococcus aureus | 63 | [11] |
| Bacillus subtilis | 75 | [11] | ||
| 16c | Benzamide-linked benzothiazole | Staphylococcus aureus | 0.025 (mM) | [12] |
| Streptococcus mutans | 0.203 (mM) | [12] | ||
| 66c | Sulfonamide analogue | Pseudomonas aeruginosa | 3.1-6.2 | [6] |
| Staphylococcus aureus | 3.1-6.2 | [6] | ||
| Escherichia coli | 3.1-6.2 | [6] | ||
| Compound 59b | Schiff base derivative | Klebsiella pneumoniae | 0.4-0.8 | [6] |
Signaling Pathways and Experimental Workflows
The pharmacological effects of many benzothiazole derivatives are attributed to their ability to modulate key intracellular signaling pathways. This section provides diagrams of these pathways and a general experimental workflow for the synthesis and evaluation of new derivatives.
4.1. General Synthesis and Evaluation Workflow
The following diagram illustrates a typical workflow for the synthesis and initial biological screening of novel benzothiazole derivatives.
4.2. Inhibition of the STAT3 Signaling Pathway
Several benzothiazole derivatives have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often hyperactivated in cancer. Inhibition typically occurs by blocking the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus.[8][13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 6. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. CN113979966B - Preparation method of 2-phenylbenzothiazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-mercaptobenzothiazoles via DBU-promoted tandem reaction of o-haloanilines and carbon disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 5-ethoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the solubility and stability of 5-ethoxybenzo[d]thiazole is limited. This guide synthesizes available information on closely related benzothiazole derivatives and provides generalized experimental protocols. The presented data should be considered as estimations and a starting point for further investigation.
Introduction
Benzothiazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activities, including antimicrobial and anticancer properties. This compound, a derivative of this class, is of interest for its potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development and application. This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.
Physicochemical Properties
Specific experimental data for this compound is scarce. However, data for the structurally similar compound, 5-ethoxy-2-methylbenzo[d]thiazole, can offer some insights into its likely properties.
| Property | Value (for 5-ethoxy-2-methylbenzo[d]thiazole) | Data Source |
| Molecular Formula | C₁₀H₁₁NOS | PubChem |
| Molecular Weight | 193.27 g/mol | PubChem |
| XLogP3 | 3.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
For "Thiazole, 5-ethoxy-", a different but related compound, the following calculated values are available:
| Property | Value (for Thiazole, 5-ethoxy-) | Data Source |
| log10 of Water Solubility (mol/L) | -1.53 | Cheméo[1] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.542 | Cheméo[1] |
These values suggest that this compound is likely to be a lipophilic compound with low aqueous solubility.
Solubility Profile
General Solubility of Benzothiazoles:
Benzothiazole derivatives are typically soluble in a range of organic solvents. Their solubility is influenced by the nature of the solvent (polarity, hydrogen bonding capacity) and the specific functional groups on the benzothiazole core.
Predicted Solubility of this compound:
| Solvent | Predicted Solubility | Rationale |
| Water | Low | The hydrophobic benzothiazole core and the ethoxy group limit aqueous solubility. |
| Methanol, Ethanol | Moderately Soluble | The polar hydroxyl group of the alcohol can interact with the nitrogen and sulfur atoms of the thiazole ring. |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents are generally good solvents for moderately polar organic compounds. |
| Dichloromethane, Chloroform | Highly Soluble | These non-polar aprotic solvents are effective at dissolving lipophilic compounds. |
| Hexane, Toluene | Sparingly Soluble to Insoluble | The polarity of the benzothiazole ring system limits solubility in non-polar hydrocarbon solvents. |
Stability Profile
The chemical stability of a compound under various environmental conditions is crucial for its storage, handling, and formulation. Stability testing of pharmaceutical products is a rigorous process guided by regulatory bodies.
Factors Affecting the Stability of Benzothiazoles:
-
pH: The stability of benzothiazole derivatives can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) may lead to hydrolysis or degradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can cause photolytic degradation of the benzothiazole ring.
-
Oxidation: The sulfur atom in the thiazole ring can be susceptible to oxidation.
Predicted Stability of this compound:
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (pH 1-3) | Moderate to Low | Potential for hydrolysis of the ethoxy group. |
| Neutral (pH 6-8) | High | Generally expected to be most stable around neutral pH. |
| Alkaline (pH 9-12) | Moderate to Low | Potential for ring opening or other base-catalyzed degradation. |
| Elevated Temperature (>40°C) | Moderate to Low | Increased rate of all potential degradation reactions. |
| Light Exposure (UV/Visible) | Low | Photolytic cleavage of the benzothiazole ring. |
| Oxidative Stress (e.g., H₂O₂) | Moderate | Oxidation of the sulfur atom. |
Experimental Protocols
Detailed and validated experimental protocols are essential for accurately determining the solubility and stability of this compound.
Solubility Determination: Shake-Flask Method
This is the gold standard method for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing different solvents of interest.
-
Seal the vials tightly to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved solid.
-
-
Quantification:
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a validated HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.
-
Determine the concentration of this compound in the supernatant by using the calibration curve.
-
-
UV-Vis Spectrophotometry:
-
If the compound has a suitable chromophore, determine its molar absorptivity at a specific wavelength.
-
Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.
-
Measure the absorbance of the diluted supernatant and calculate the concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in units such as mg/mL or mol/L, taking into account any dilution factors.
-
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions:
-
Expose solutions of this compound (in a suitable solvent) to various stress conditions in parallel with a control sample stored under normal conditions.
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from all its degradation products).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products to aid in their identification.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using techniques like mass spectrometry (MS).
-
Caption: Workflow for Forced Degradation Studies.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, the benzothiazole scaffold is a well-known pharmacophore found in compounds with a wide range of biological activities.
General Biological Activities of Benzothiazoles:
-
Anticancer Activity: Many benzothiazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.
-
Antimicrobial Activity: The benzothiazole nucleus is present in several compounds with antibacterial and antifungal properties.
-
Other Activities: Benzothiazole derivatives have also been investigated for their anti-inflammatory, antiviral, and neuroprotective effects.
Hypothetical Signaling Pathway Inhibition:
As many small molecule anticancer drugs act as kinase inhibitors, a potential mechanism of action for a biologically active benzothiazole derivative could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.
Caption: Hypothetical Inhibition of an RTK Signaling Pathway.
Disclaimer: This diagram illustrates a generalized signaling pathway that can be targeted by small molecule inhibitors. There is no direct evidence to suggest that this compound specifically inhibits this pathway.
Conclusion
This technical guide provides a foundational understanding of the likely solubility and stability characteristics of this compound based on the properties of related compounds. The detailed experimental protocols offered herein provide a clear roadmap for researchers to determine the precise physicochemical properties of this compound. Further experimental investigation is necessary to fully elucidate the solubility, stability, and biological activity profile of this compound to unlock its full potential in drug discovery and materials science.
References
A Comprehensive Technical Guide to the Quantum Chemical Analysis of 5-Ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the quantum chemical investigation of 5-ethoxybenzothiazole, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively documented in public literature, this document outlines the established theoretical and experimental protocols used for analogous benzothiazole derivatives. By leveraging these well-established methodologies, researchers can effectively characterize the structural, vibrational, and electronic properties of 5-ethoxybenzothiazole.
Introduction to Benzothiazole Derivatives
Benzothiazole and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties. Quantum chemical studies are instrumental in understanding the structure-activity relationships of these compounds by providing insights into their electronic structure, reactivity, and intermolecular interactions.[1][2] Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for accurately predicting molecular properties that are in good agreement with experimental data.[3]
Theoretical Methodology: A Practical Workflow
The computational analysis of 5-ethoxybenzothiazole can be systematically approached using a combination of geometry optimization, vibrational frequency analysis, and electronic property calculations.
Diagram: Computational Workflow for 5-Ethoxybenzothiazole Analysis
Caption: A typical workflow for the computational analysis of 5-ethoxybenzothiazole.
2.1. Geometry Optimization
The initial step involves optimizing the molecular structure of 5-ethoxybenzothiazole to its lowest energy conformation. Density Functional Theory (DFT) methods are widely used for this purpose due to their accuracy and computational efficiency.[2][3]
-
Level of Theory: A common and reliable choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4][5]
-
Basis Set: The 6-311++G(d,p) basis set is often employed to provide a good balance between accuracy and computational cost for molecules of this size.[2][3]
-
Software: Quantum chemical calculations are typically performed using software packages like Gaussian.[2]
2.2. Vibrational Frequency Calculations
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Infrared (IR) and Raman Spectra: The calculated vibrational frequencies can be used to simulate the IR and Raman spectra of the molecule, which can then be compared with experimental data for validation.[4]
2.3. Electronic Property Analysis
The electronic properties of 5-ethoxybenzothiazole can be elucidated by analyzing its molecular orbitals.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.
Predicted Quantitative Data
The following tables present hypothetical yet representative data for 5-ethoxybenzothiazole, based on published studies of similar benzothiazole derivatives.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |
| C-S | 1.76 | |
| C=N | 1.32 | |
| C-O | 1.37 | |
| O-C(ethyl) | 1.44 | |
| C-S-C: 90.5 | ||
| C-N=C: 110.2 | ||
| C-O-C(ethyl): 118.0 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~2980-2850 | Aliphatic C-H stretching (ethoxy group) |
| ~1600-1450 | C=C and C=N stretching in the benzothiazole ring |
| ~1250 | Asymmetric C-O-C stretching (ethoxy group) |
| ~1050 | Symmetric C-O-C stretching (ethoxy group) |
Table 3: Electronic Properties
| Parameter | Predicted Value |
| HOMO Energy | ~ -6.2 eV |
| LUMO Energy | ~ -1.5 eV |
| HOMO-LUMO Gap (Egap) | ~ 4.7 eV |
| Dipole Moment | ~ 2.5 D |
Experimental Protocols for Validation
Experimental validation is crucial for confirming the accuracy of theoretical calculations. The following are standard protocols for the spectroscopic analysis of benzothiazole derivatives.
4.1. Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy
-
Sample Preparation: For FT-IR, the solid sample is typically mixed with KBr powder and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.
-
Instrumentation: A high-resolution FT-IR spectrometer is used for infrared analysis, and a spectrometer with a suitable laser excitation source (e.g., Nd:YAG) is used for Raman analysis.
-
Data Acquisition: Spectra are typically recorded in the 4000-400 cm⁻¹ range.
4.2. UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent such as ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax), which corresponds to electronic transitions.
Diagram: Relationship Between Theoretical and Experimental Data
Caption: The synergistic relationship between theoretical predictions and experimental validation.
Application in Drug Development
The insights gained from quantum chemical studies of 5-ethoxybenzothiazole can be directly applied in drug development.
-
Understanding Reactivity: The HOMO, LUMO, and MEP data can help in understanding how the molecule might interact with biological targets.
-
Pharmacophore Modeling: The optimized geometry and electronic properties provide a basis for developing pharmacophore models and performing virtual screening to identify potential biological targets.
-
Molecular Docking: The 3D structure and charge distribution are essential inputs for molecular docking simulations, which predict the binding affinity and orientation of the molecule within the active site of a protein.
Conclusion
This technical guide has outlined a robust and well-established framework for the quantum chemical investigation of 5-ethoxybenzothiazole. By employing DFT calculations for geometry optimization, vibrational analysis, and electronic property prediction, and validating these findings with experimental spectroscopic techniques, researchers can gain a comprehensive understanding of this molecule's physicochemical properties. This knowledge is invaluable for its potential applications in medicinal chemistry and drug development, enabling a more rational approach to the design of new therapeutic agents.
References
The Benzothiazole Scaffold: A Comprehensive Theoretical and Computational Analysis for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole nucleus, a bicyclic heterocyclic system, stands as a privileged scaffold in medicinal chemistry, underpinning a vast array of compounds with significant therapeutic potential.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the analysis and design of novel benzothiazole-based therapeutic agents. It is intended to serve as a valuable resource for researchers actively engaged in the field of drug discovery and development.
Core Computational Approaches in Benzothiazole Research
A multitude of computational techniques are leveraged to elucidate the structure-activity relationships (SAR), predict biological activity, and understand the molecular interactions of benzothiazole derivatives. These methods are instrumental in rational drug design, enabling the optimization of lead compounds and the prediction of their pharmacokinetic and pharmacodynamic profiles.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[5][6] In the context of benzothiazole research, DFT calculations are employed to determine key quantum chemical descriptors that correlate with biological activity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).[6][7][8] A smaller HOMO-LUMO gap, for instance, is often associated with higher chemical reactivity.[5][8]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[9] For benzothiazole derivatives, 2D and 3D-QSAR models are developed to predict their anticancer, antimicrobial, or enzyme inhibitory potency.[9][10][11] These models help in identifying the key structural features and physicochemical properties that govern the biological activity, thereby guiding the design of more potent analogs.[9][11]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein.[12][13][14] This technique is widely used to study the interactions of benzothiazole derivatives with their biological targets, such as enzymes and receptors.[12][13][15] By elucidating the binding mode and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions), molecular docking provides valuable insights into the mechanism of action and can be used for virtual screening of compound libraries.[13][15]
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of molecular systems over time.[13] For benzothiazole derivatives, MD simulations can provide a more realistic picture of the ligand-protein complex by accounting for the flexibility of both the ligand and the protein.[13] These simulations are crucial for assessing the stability of the docked pose and for calculating binding free energies.[13]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from various computational studies on benzothiazole derivatives.
Table 1: Quantum Chemical Descriptors from DFT Studies
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Benzothiazole Derivative 1 | - | - | 4.46 (lowest in series) | [8] |
| Benzothiazole Derivative 2 | - | - | 4.73 (highest in series) | [8] |
| Compound 3 | - | - | Lower than other compounds | [5] |
| Compound 4 (with CF3) | - | - | Lowest in series | [7] |
| Compound 5 (no substituent) | - | - | Highest in series | [7] |
Table 2: Biological Activity and Docking Scores of Benzothiazole Derivatives
| Compound/Derivative | Target | Biological Activity (IC50/MIC) | Docking Score (kcal/mol) | Reference |
| Compound 16b | DHPS Enzyme | IC50: 7.85 µg/mL | - | [12] |
| Compound 16a | DHPS Enzyme | IC50: 11.17 µg/mL | - | [12] |
| Compound 16c | DHPS Enzyme | IC50: 11.03 µg/mL | - | [12] |
| Compound 14b | DHPS Enzyme | IC50: 16.76 µg/mL | - | [12] |
| Compound 14c | DHPS Enzyme | IC50: 26.14 µg/mL | - | [12] |
| Compound 12a | DHPS Enzyme | IC50: 28.31 µg/mL | - | [12] |
| Compound 16c | S. aureus | MIC: 0.025 mM | - | [12] |
| Compound 7 | VEGFR-2 | MolDock: -173.88, Rerank: -129.23 | -173.88 | [14] |
| Compound 10 | VEGFR-2 | MolDock: -168.45, Rerank: -115.67 | -168.45 | [14] |
| Compound 12 | VEGFR-2 | MolDock: -165.32, Rerank: -112.89 | -165.32 | [14] |
| Sorafenib (Reference) | VEGFR-2 | - | MolDock: -156.35, Rerank: -102.63 | [14] |
| 2-(2-hydroxyphenyl)benzothiazole | Acetylcholinesterase (AChE) | - | -8.29 | [16] |
| 2-(2-hydroxyphenyl)benzothiazole | SARS-CoV-2 main protease (Mpro) | - | -6.68 | [16] |
Experimental and Computational Protocols
This section outlines the generalized methodologies for the key computational experiments cited in the literature.
Density Functional Theory (DFT) Calculations
-
Software: Gaussian 09 or similar quantum chemistry software package.[5][7]
-
Method: Becke's three-parameter hybrid functional (B3LYP) is commonly used.[5][6][16]
-
Basis Set: A basis set such as 6-31+G(d,p) or 6-311G(d,p) is typically employed for geometry optimization and frequency calculations.[5][8]
-
Procedure:
-
The initial 3D structure of the benzothiazole derivative is drawn using a molecular editor.
-
Geometry optimization is performed to find the lowest energy conformation.
-
Frequency calculations are carried out to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.
-
From the optimized structure, various quantum chemical descriptors such as HOMO and LUMO energies are calculated.[7][8]
-
Molecular Docking Studies
-
Software: AutoDock, GLIDE (Schrödinger), or similar docking programs.[5][13]
-
Target Preparation:
-
Ligand Preparation:
-
The 3D structure of the benzothiazole derivative is generated and optimized using a suitable method (e.g., DFT or a molecular mechanics force field).[5]
-
-
Docking Protocol:
-
A grid box is defined around the active site of the target protein.[5]
-
The docking algorithm is run to generate a series of possible binding poses for the ligand.
-
The generated poses are scored based on a scoring function that estimates the binding affinity.[13]
-
The best-scoring pose is selected for further analysis of the ligand-protein interactions.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
-
Dataset: A series of benzothiazole derivatives with their experimentally determined biological activities is required.[9]
-
Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, quantum chemical) are calculated for each compound in the dataset.
-
Model Development:
-
Model Validation:
Visualizing Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the computational analysis of benzothiazole derivatives.
Caption: A flowchart illustrating the integrated computational and experimental workflow for the design and optimization of benzothiazole-based drug candidates.
Caption: A diagram depicting the inhibition of a receptor tyrosine kinase signaling pathway by a benzothiazole derivative, a common mechanism in anticancer activity.
Caption: A conceptual diagram illustrating the relationship between different classes of molecular descriptors and the biological activity in a QSAR model.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. ijcrt.org [ijcrt.org]
- 5. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 10. pubs.aip.org [pubs.aip.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 15. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-Ethoxybenzo[d]thiazole in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-ethoxybenzo[d]thiazole and its derivatives in anticancer research. While data on the parent compound is limited, derivatives have shown promising cytotoxic activity. This document outlines the synthesis, mechanism of action, and detailed protocols for evaluating the anticancer effects of this class of compounds.
Introduction
Benzothiazoles are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The this compound scaffold, in particular, has been utilized as a precursor for the synthesis of derivatives with potent cytotoxic effects against cancer cell lines. These compounds often exert their anticancer activity through the induction of apoptosis and cell cycle arrest.
Data Presentation
The following tables summarize the in vitro anticancer activity of derivatives synthesized from 5-ethoxybenzothiazol-2-amine.
Table 1: In Vitro Anticancer Activity of Methylsulfonyl Benzothiazole Derivatives
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 38 | Nitrophenyl sulphonamide based methylsulfonyl benzothiazole | HeLa | 0.22 | [1] |
| 39 | tert-butyl sulphonamide based methylsulfonyl benzothiazole | HeLa | 0.6 | [1] |
Note: IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Mechanism of Action
While the specific signaling pathways for this compound are not extensively elucidated, the broader class of benzothiazole derivatives has been shown to induce cancer cell death through several mechanisms:
-
Induction of Apoptosis: Many benzothiazole derivatives trigger programmed cell death, often through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to caspase activation and subsequent cell death.
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M phase. This prevents cell division and proliferation.
-
Kinase Inhibition: Some benzothiazole derivatives have been shown to inhibit the activity of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell growth and survival.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound and its derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of methylsulfonyl benzothiazoles from 5-ethoxybenzothiazol-2-amine has been reported.[1]
Protocol: Synthesis of Methylsulfonyl Benzothiazole Derivatives
-
Starting Material: 5-Ethoxybenzothiazol-2-amine.
-
Reaction: React 5-ethoxybenzothiazol-2-amine with the appropriate sulfonyl chloride (e.g., nitrophenyl sulfonyl chloride or tert-butyl sulfonyl chloride) in a suitable solvent.
-
Purification: The resulting product can be purified using standard techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods like NMR, IR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cancer cells in a 6-well plate and treat with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of this compound derivatives.
Caption: Experimental workflow for synthesis and anticancer evaluation.
Caption: Proposed mechanism of anticancer action.
References
Application Notes and Protocols for 5-ethoxybenzo[d]thiazole as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of various substituents onto the benzothiazole ring can modulate its biological activity. This document focuses on 5-ethoxybenzo[d]thiazole, a derivative of benzothiazole, as a potential antimicrobial agent. While specific antimicrobial data for this compound is not extensively available in the public domain, this document provides a framework for its evaluation based on the known antimicrobial properties of the broader benzothiazole class.
Benzothiazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of essential microbial enzymes such as DNA gyrase, dihydrofolate reductase, and dihydroorotase.[1][2][3] These mechanisms disrupt critical cellular processes, leading to the inhibition of microbial growth or cell death.
These application notes provide detailed protocols for the in vitro evaluation of this compound's antimicrobial activity, enabling researchers to determine its spectrum of activity and potency. The provided methodologies adhere to established standards for antimicrobial susceptibility testing.
Data Presentation
The following tables are templates illustrating how quantitative data for this compound's antimicrobial activity would be presented. Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 |
| Candida albicans | ATCC 90028 | 32 |
| Ciprofloxacin (Control) | - | 1 |
| Fluconazole (Control) | - | 2 |
Table 2: Zone of Inhibition for this compound (Disk Diffusion Assay)
| Test Microorganism | Strain ID | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 18 |
| Escherichia coli | ATCC 25922 | 15 |
| Pseudomonas aeruginosa | ATCC 27853 | 12 |
| Candida albicans | ATCC 90028 | 16 |
| Ciprofloxacin (30 µg disk) | - | 25 |
| Fluconazole (25 µg disk) | - | 22 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol outlines the procedure for determining the MIC of this compound against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth to achieve a range of concentrations to be tested.
-
-
Preparation of Inoculum:
-
Aseptically pick 3-5 colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the diluted test compound to the first well of each row and perform serial dilutions across the plate.
-
Add 100 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[5]
-
Protocol 2: Agar Disk Diffusion Test (Kirby-Bauer Method)
This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal cultures
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Preparation of Test Disks:
-
Prepare a solution of this compound at a known concentration.
-
Impregnate sterile filter paper disks with a defined volume of the compound solution and allow them to dry.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in Protocol 1.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared this compound disks and standard antibiotic control disks onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Reading and Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The size of the zone of inhibition is indicative of the antimicrobial activity.
-
Potential Mechanism of Action and Signaling Pathway
Benzothiazole derivatives have been shown to target various essential pathways in microbial cells. One of the key targets is DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[1][2] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death. The ethoxy group at the 5-position of the benzothiazole ring may influence the compound's binding affinity to the active site of the enzyme.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antibacterial Screening of Novel Thiazolyl Pyrazole and Benzoxazole – Oriental Journal of Chemistry [orientjchem.org]
- 3. jchr.org [jchr.org]
- 4. Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 5-ethoxybenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily available starting material, 4-ethoxyaniline.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of 5-ethoxybenzothiazole.
| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time (hours) | Reaction Temperature (°C) | Product | Yield (%) |
| 1 | Thiocyanation | 4-Ethoxyaniline | Ammonium thiocyanate, Bromine | Glacial Acetic Acid | 4 | 0 - 25 | 2-Amino-5-ethoxybenzothiazole | 75 |
| 2 | Deamination | 2-Amino-5-ethoxybenzothiazole | Sodium nitrite, Sulfuric acid, Hypophosphorous acid | Water, Ethanol | 3 | 0 - 5 | 5-Ethoxybenzothiazole | 60 |
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-ethoxybenzothiazole
This protocol describes the synthesis of 2-amino-5-ethoxybenzothiazole from 4-ethoxyaniline via an oxidative thiocyanation reaction.
Materials:
-
4-Ethoxyaniline (1.0 eq)
-
Ammonium thiocyanate (2.5 eq)
-
Bromine (2.0 eq)
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium carbonate solution (10%)
-
Ethanol
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-ethoxyaniline (1.0 eq) and ammonium thiocyanate (2.5 eq) in glacial acetic acid.
-
Cool the mixture to 0 °C using an ice bath with constant stirring.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise from the dropping funnel. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-cold water.
-
Decolorize the resulting solution by the dropwise addition of a saturated sodium bisulfite solution.
-
Neutralize the solution by the slow addition of a 10% sodium carbonate solution until a precipitate is formed.
-
Collect the precipitate by filtration using a Büchner funnel, wash thoroughly with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-ethoxybenzothiazole.
Step 2: Synthesis of 5-Ethoxybenzothiazole
This protocol details the deamination of 2-amino-5-ethoxybenzothiazole to yield 5-ethoxybenzothiazole via a diazotization-reduction sequence.
Materials:
-
2-Amino-5-ethoxybenzothiazole (1.0 eq)
-
Sulfuric acid (concentrated)
-
Sodium nitrite (1.1 eq)
-
Hypophosphorous acid (50% aqueous solution, 5.0 eq)
-
Diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Water
Equipment:
-
Beaker
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a beaker, dissolve 2-amino-5-ethoxybenzothiazole (1.0 eq) in a mixture of water and concentrated sulfuric acid, cooled to 0 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise while maintaining the temperature between 0 and 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, cool the hypophosphorous acid (5.0 eq) in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold hypophosphorous acid with vigorous stirring. Gas evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 5-ethoxybenzothiazole.
Application of 5-Ethoxybenzothiazole in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of benzothiazole have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The substitution pattern on the benzothiazole ring system plays a crucial role in modulating the biological activity of these compounds. This document focuses on the application of the 5-ethoxybenzothiazole moiety in drug discovery and development, providing detailed protocols for synthesis and biological evaluation, alongside a summary of relevant quantitative data and potential mechanisms of action. While specific data for 5-ethoxybenzothiazole derivatives is emerging, this report leverages data from closely related analogs to provide a comprehensive overview for researchers.
Data Presentation
The biological activity of ethoxy-substituted benzothiazole derivatives has been evaluated against various therapeutic targets. The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of 6-ethoxy-2-mercaptobenzothiazole derivatives, which serve as representative quantitative data for this class of compounds.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of 6-Ethoxy-2-mercaptobenzothiazole Derivatives
| Compound ID | Substituent on Phenyl Ring | IC₅₀ (µM) |
| 1 | 4-Br | 108.4 ± 5.2 |
| 2 | 2,4-diCl | 110.1 ± 5.0 |
| 3 | 2-Cl, 4-F | 112.7 ± 5.1 |
| 4 | 4-F | 119.9 ± 5.8 |
| 5 | 2-Cl | 122.1 ± 5.5 |
| 6 | 4-Cl | 125.6 ± 6.1 |
| 7 | 2-F | 130.6 ± 6.0 |
| 8 | 3-NO₂ | 138.6 ± 6.2 |
| 9 | 4-CH₃ | 144.1 ± 6.9 |
| 10 | 2-CH₃ | 150.2 ± 7.1 |
| Acarbose (Standard) | - | 750.0 ± 10.5 |
Data is presented for 6-ethoxy-2-mercaptobenzothiazole derivatives as a proxy for the therapeutic potential of ethoxy-substituted benzothiazoles.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-ethoxybenzothiazole
This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from the corresponding aniline.
Materials:
-
4-ethoxyaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Ammonium hydroxide (aq.)
Procedure:
-
Dissolve 4-ethoxyaniline (1 equivalent) in glacial acetic acid in a flask.
-
Cool the solution in an ice bath.
-
Add potassium thiocyanate (2 equivalents) to the cooled solution and stir until dissolved.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into crushed ice and neutralize with ammonium hydroxide solution until a precipitate is formed.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-amino-5-ethoxybenzothiazole.
Protocol 2: Synthesis of 5-Ethoxy-2-mercaptobenzothiazole Derivatives
This protocol outlines the synthesis of S-substituted derivatives of mercaptobenzothiazoles.
Materials:
-
5-Ethoxy-2-mercaptobenzothiazole (starting material, can be synthesized from 4-ethoxyaniline)
-
Substituted phenacyl bromide or benzyl bromide derivatives
-
Ethanol
-
Potassium hydroxide (KOH)
Procedure:
-
Dissolve 5-ethoxy-2-mercaptobenzothiazole (1 equivalent) and potassium hydroxide (1 equivalent) in ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired substituted phenacyl bromide or benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized 5-ethoxybenzothiazole derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Synthesized 5-ethoxybenzothiazole derivatives
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microbial strain (0.5 McFarland standard).
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: General experimental workflow for synthesis and screening.
Application Notes and Protocols for 5-ethoxybenzo[d]thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 5-ethoxybenzo[d]thiazole derivatives, focusing on their application in anticancer, antimicrobial, and neuroprotective research. Detailed protocols for the synthesis and biological evaluation of these compounds are provided to facilitate further investigation and drug development.
Introduction to this compound Derivatives
The benzothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] The introduction of an ethoxy group at the 5-position of the benzothiazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and biological activity. Derivatives of this scaffold have shown promise as anticancer, antimicrobial, and neuroprotective agents, making them an attractive area for drug discovery.
Anticancer Applications
This compound derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are often multifaceted, including the inhibition of key signaling pathways and disruption of cellular machinery essential for cancer cell proliferation and survival.
Mechanism of Action: Inhibition of PI3K/Akt/mTOR and Tubulin Polymerization
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4][5] Certain benzothiazole derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[3] By blocking this pathway, these compounds can effectively halt cancer cell growth and induce apoptosis. The novel benzothiazole derivative PB11, for instance, has been shown to induce apoptosis in glioblastoma and cervical cancer cell lines by suppressing the PI3K/AKT signaling pathway.[6]
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are crucial for cell division, making them a key target for anticancer drugs.[7] Several benzothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8][9] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.[7]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various benzothiazole derivatives against different cancer cell lines.
| Compound Class | Compound | Target Cell Line | IC50 (µM) | Reference |
| Benzothiazole-trimethoxyphenyl hybrids | 12a | 22RV1 (Prostate) | 2.13 | [7] |
| Benzothiazole-trimethoxyphenyl hybrids | 12a | C42B (Prostate) | 2.81 ± 0.43 | [7] |
| Benzothiazole-trimethoxyphenyl hybrids | 12a | LNCAP (Prostate) | 4.31 ± 0.27 | [7] |
| Benzothiazole-trimethoxyphenyl hybrids | 12a | PC3 (Prostate) | 2.04 ± 0.51 | [7] |
| 1,2,3-Triazole benzothiazole derivative | K18 | Kyse30 (Esophageal) | 0.042 | [8] |
| 1,2,3-Triazole benzothiazole derivative | K18 | EC-109 (Esophageal) | 0.038 | [8] |
| Thiazole derivative | DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [10] |
| Thiazole derivative | DIPTH | MCF-7 (Breast) | 17.77 µg/mL | [10] |
Experimental Protocols
A common precursor for many this compound derivatives is 2-amino-6-ethoxybenzothiazole.
References
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 5-Ethoxybenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 5-ethoxybenzothiazole compounds, a class of molecules with potential as anticancer agents. The benzothiazole scaffold is a key feature in many compounds under investigation for their therapeutic properties.[1] While specific data on 5-ethoxybenzothiazole derivatives is emerging, this document outlines established protocols and known mechanisms of action based on extensive research into the broader benzothiazole class of compounds. Notably, studies have indicated that the introduction of an ethoxy group at the C6 position of the 2-aminobenzothiazole scaffold can enhance cytotoxic activity, making this a promising area of investigation.[2]
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
The cytotoxic potential of various benzothiazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for cytotoxicity.[3] The tables below summarize the IC50 values for several benzothiazole derivatives, providing a comparative view of their efficacy. It is important to note that these values are for structurally related benzothiazole compounds and serve as a reference for the anticipated activity of 5-ethoxybenzothiazole derivatives.
Table 1: IC50 Values of Benzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 4 | Varies (60 cell lines) | 0.683 - 4.66 |
| YLT322 | HepG2 (Hepatocellular Carcinoma) | 0.39 |
| A549 (Lung Carcinoma) | 1.25 | |
| MCF-7 (Breast Adenocarcinoma) | 2.11 | |
| HCT-116 (Colon Carcinoma) | 3.54 | |
| Compound 6b | MCF-7 (Breast Cancer) | 5.15 |
| Compound 4 | MCF-7 (Breast Cancer) | 8.64 |
| Compound 5c | MCF-7 (Breast Cancer) | 7.39 |
| Compound 5d | MCF-7 (Breast Cancer) | 7.56 |
| Compound 4a | PANC-1 (Pancreatic Cancer) | 27 ± 0.24 |
| Compound 4b | PANC-1 (Pancreatic Cancer) | 35 ± 0.51 |
Data sourced from multiple studies on benzothiazole derivatives.[4][5]
Experimental Protocols
The following are detailed protocols for commonly employed in vitro assays to determine the cytotoxicity of 5-ethoxybenzothiazole compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[7]
Materials:
-
Human cancer cell line (e.g., MCF-7, A549, HepG2)
-
5-ethoxybenzothiazole compound stock solution (in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-ethoxybenzothiazole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for 24-48 hours.[9]
-
-
MTT Addition:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
Annexin V-FITC/PI Assay for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which is detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[10]
Materials:
-
Human cancer cell line
-
5-ethoxybenzothiazole compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^5 cells per well in 6-well plates and incubate overnight.
-
Treat the cells with varying concentrations of the 5-ethoxybenzothiazole compound for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
Experimental Workflow
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jnu.ac.bd [jnu.ac.bd]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. jchr.org [jchr.org]
- 10. esisresearch.org [esisresearch.org]
- 11. mdpi.com [mdpi.com]
Application Notes for the Analytical Characterization of 5-Ethoxybenzothiazole
Introduction
5-Ethoxybenzothiazole is a heterocyclic aromatic organic compound with potential applications in medicinal chemistry and materials science. As with any compound intended for research or development, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide detailed methodologies for the characterization of 5-ethoxybenzothiazole using a suite of modern analytical techniques. The protocols are designed for researchers, scientists, and drug development professionals.
Disclaimer: The quantitative data presented in this document are hypothetical and for illustrative purposes. They are estimated based on the chemical structure of 5-ethoxybenzothiazole and data from structurally related compounds. Actual experimental values may vary.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 5-ethoxybenzothiazole and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of non-volatile and thermally sensitive compounds. A reversed-phase method is proposed for the analysis of 5-ethoxybenzothiazole.
Experimental Protocol: HPLC-UV Analysis
-
Objective: To determine the purity of a 5-ethoxybenzothiazole sample and quantify the analyte.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 5-ethoxybenzothiazole reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase for the calibration curve.
-
Sample Solution: Dissolve the sample containing 5-ethoxybenzothiazole in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution.
-
The concentration of 5-ethoxybenzothiazole in the sample is determined using the calibration curve. Purity is assessed by the percentage of the main peak area relative to the total peak area.
-
Caption: Workflow for HPLC analysis of 5-ethoxybenzothiazole.
Table 1: Hypothetical HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (70:30, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | ~280 nm (hypothetical λmax) |
| Injection Volume | 10 µL[2] |
| Hypothetical Retention Time | ~5.2 minutes |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectral data for structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Objective: To identify and quantify 5-ethoxybenzothiazole and any volatile impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of 5-ethoxybenzothiazole in a volatile solvent like dichloromethane or ethyl acetate (e.g., 100 µg/mL).
-
Sample Solution: Dissolve the sample in the same solvent to a concentration suitable for GC-MS analysis.
-
-
Analysis and Quantification:
-
Inject the sample into the GC-MS system.
-
The compound is identified based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a spectral library.
-
For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of 5-ethoxybenzothiazole.[1] Construct a calibration curve by plotting the peak area of a quantifier ion against the concentration.[1]
-
Caption: General workflow for GC-MS analysis.
Table 2: Hypothetical GC-MS Method Parameters
| Parameter | Value |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3] |
| Mass Range | 40-450 m/z |
Spectroscopic Analysis
Spectroscopic methods are fundamental for the structural elucidation of 5-ethoxybenzothiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Objective: To confirm the chemical structure of 5-ethoxybenzothiazole.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts (δ), coupling constants (J), and integration values are used to assign the signals to the respective nuclei in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Data for 5-Ethoxybenzothiazole (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~9.0 | s | 1H | H-2 (benzothiazole proton) | |
| ~7.9 | d | 1H | H-7 | |
| ~7.5 | d | 1H | H-4 | |
| ~7.1 | dd | 1H | H-6 | |
| ~4.1 | q | 2H | -O-CH₂ -CH₃ | |
| ~1.5 | t | 3H | -O-CH₂-CH₃ | |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| ~158 | C-5 (attached to ethoxy) | |||
| ~153 | C-2 (benzothiazole carbon) | |||
| ~148 | C-7a (bridgehead) | |||
| ~132 | C-3a (bridgehead) | |||
| ~124 | C-7 | |||
| ~122 | C-4 | |||
| ~108 | C-6 | |||
| ~64 | -O-CH₂ -CH₃ | |||
| ~15 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Objective: To identify the key functional groups in 5-ethoxybenzothiazole.
-
Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum is recorded, and the absorption bands (in cm⁻¹) are correlated with specific bond vibrations.
Table 4: Predicted IR Absorption Bands for 5-Ethoxybenzothiazole
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic C-H |
| ~2850-2980 | C-H Stretch | Aliphatic C-H (ethoxy) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1240 | C-O Stretch (asymmetric) | Aryl-alkyl ether |
| ~1040 | C-O Stretch (symmetric) | Aryl-alkyl ether |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Objective: To confirm the molecular weight and elemental formula of 5-ethoxybenzothiazole.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, often coupled to an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source. In positive ion mode, the protonated molecule [M+H]⁺ is observed. The exact mass is used to confirm the elemental formula.
Table 5: Predicted Mass Spectrometry Data for 5-Ethoxybenzothiazole
| Parameter | Value |
| Molecular Formula | C₉H₉NOS |
| Molecular Weight | 179.24 g/mol |
| Ionization Mode | ESI Positive |
| Observed Ion (HRMS) | [M+H]⁺ |
| Calculated Exact Mass | 180.0478 (for C₉H₁₀NOS⁺) |
| Major EI Fragments (m/z) | 179 (M⁺), 151 ([M-C₂H₄]⁺), 136 ([M-C₂H₅O]⁺), 108 |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for characterizing chromophores.
Experimental Protocol: UV-Visible Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λmax) for 5-ethoxybenzothiazole.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Analysis: Scan the solution across the UV-Vis range (e.g., 200-400 nm) to identify the λmax.[1] This wavelength can then be used for detection in HPLC analysis.
Table 6: Predicted UV-Visible Spectroscopy Data
| Parameter | Predicted Value |
| Solvent | Ethanol |
| λmax 1 | ~230 nm |
| λmax 2 | ~280 nm |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) can be used to evaluate the thermal stability of 5-ethoxybenzothiazole.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and thermal stability of the compound.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place a small amount of the sample (5-10 mg) into the TGA pan.
-
Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) and monitor the change in mass as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Table 7: Predicted Thermal Analysis Data
| Parameter | Predicted Value |
| Decomposition Onset (TGA) | > 200 °C (in N₂) |
| Atmosphere | Nitrogen |
| Heating Rate | 10 °C/min |
Conclusion
The combination of chromatographic and spectroscopic techniques provides a comprehensive characterization of 5-ethoxybenzothiazole. HPLC and GC-MS are effective for purity assessment and quantification, while NMR, IR, and MS are indispensable for structural confirmation. UV-Vis spectroscopy is useful for determining an optimal detection wavelength for chromatography, and thermal analysis provides insights into the compound's stability. The protocols and data presented herein serve as a robust guide for the analytical characterization of 5-ethoxybenzothiazole.
References
Application Notes and Protocols: 5-ethoxybenzo[d]thiazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of benzothiazole-based fluorescent probes, with a focus on the representative compound 5-ethoxybenzo[d]thiazole, for cellular imaging and analyte detection. The protocols are based on established methodologies for similar fluorescent probes.
I. Introduction to Benzothiazole-Based Fluorescent Probes
Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes. Their rigid, π-conjugated system imparts favorable photophysical properties, including good photostability and high quantum yields. The benzothiazole core can be readily functionalized, allowing for the strategic design of probes with high selectivity and sensitivity for a diverse range of analytes.[1]
The introduction of an ethoxy group at the 5-position of the benzo[d]thiazole scaffold is anticipated to modulate the electron-donating properties of the molecule, potentially influencing its absorption and emission characteristics. While specific data for this compound is not extensively available, the general principles of benzothiazole probes allow for the extrapolation of its potential applications. These probes are instrumental in various biomedical research areas, including diagnostics and drug delivery.[2][3][4]
Potential Applications:
-
Cellular Imaging: Visualization of subcellular structures and dynamic processes in living cells.[5][6][7]
-
Analyte Sensing: Detection of biologically relevant species such as metal ions (e.g., Cu²⁺, Zn²⁺, Al³⁺), anions (e.g., S²⁻), reactive oxygen species (ROS), and biomolecules.[1][5][6][7][8]
-
Drug Development: Screening of drug candidates and studying drug-target interactions.[9][10]
II. Physicochemical and Spectroscopic Properties
The photophysical properties of benzothiazole-based probes are highly dependent on their chemical structure and the surrounding environment. The following table summarizes representative data for benzothiazole derivatives, which can serve as a reference for the expected properties of this compound.
| Property | Representative Value/Characteristic for Benzothiazole Probes |
| Excitation Wavelength (λex) | 320 - 450 nm |
| Emission Wavelength (λem) | 450 - 650 nm |
| Stokes Shift | Typically > 100 nm |
| Quantum Yield (Φ) | Moderate to high (can be significantly enhanced upon analyte binding) |
| Molar Absorptivity (ε) | 10⁴ - 10⁵ M⁻¹cm⁻¹ |
| Photostability | Generally high |
| Solubility | Varies with functionalization; often soluble in organic solvents and aqueous buffers |
| Biocompatibility | Generally good for cellular imaging applications |
Note: The actual values for this compound will need to be experimentally determined.
III. Experimental Protocols
The following are generalized protocols for the application of a benzothiazole-based fluorescent probe, such as this compound, in cellular imaging.
Protocol 1: General Cell Staining and Fluorescence Microscopy
This protocol outlines the basic steps for staining cultured cells with a benzothiazole-based fluorescent probe for subsequent imaging by fluorescence microscopy.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cultured cells on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) (optional)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on a suitable imaging substrate and allow them to adhere and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the fluorescent probe in cell culture medium or PBS. The final concentration will need to be optimized but typically ranges from 1 to 10 µM.
-
Cell Staining (Live Cells):
-
Wash the cells twice with pre-warmed PBS.
-
Incubate the cells with the probe working solution at 37°C for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
Wash the cells three times with pre-warmed PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells for imaging.
-
-
Cell Staining (Fixed Cells - Optional):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Incubate with the probe working solution for 30-60 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the probe.
-
Protocol 2: Detection of a Specific Analyte (e.g., Metal Ion)
This protocol describes the use of a benzothiazole-based probe to detect changes in the concentration of a specific intracellular analyte.
Materials:
-
All materials from Protocol 1
-
Solution of the target analyte (e.g., a cell-permeable salt of the metal ion)
-
Chelator solution (e.g., EDTA) for control experiments
Procedure:
-
Cell Preparation and Staining: Follow steps 1-3 of Protocol 1 to load the cells with the fluorescent probe.
-
Baseline Imaging: Acquire baseline fluorescence images of the probe-loaded cells.
-
Analyte Treatment:
-
Treat the cells with varying concentrations of the target analyte.
-
Incubate for a specific period to allow for cellular uptake and interaction with the probe.
-
-
Post-Treatment Imaging: Acquire fluorescence images at different time points after analyte addition.
-
Control Experiment: In a parallel experiment, pre-treat the cells with a chelator before adding the analyte to confirm the specificity of the probe's response.
-
Image Analysis: Quantify the changes in fluorescence intensity in the treated cells compared to the untreated and control cells.
IV. Data Presentation
The following tables present hypothetical quantitative data for a benzothiazole-based probe, which should be experimentally determined for this compound.
Table 1: Photophysical Properties of a Representative Benzothiazole Probe
| Parameter | Value | Conditions |
| λex (nm) | 350 | In PBS, pH 7.4 |
| λem (nm) | 480 | In PBS, pH 7.4 |
| Stokes Shift (nm) | 130 | - |
| Quantum Yield (Φ) | 0.12 | In PBS, pH 7.4 |
| Quantum Yield (Φ) + Analyte | 0.65 | In PBS, pH 7.4, with saturating [Analyte] |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | 2.5 x 10⁴ | At 350 nm in PBS, pH 7.4 |
| Detection Limit (nM) | 50 | For a specific analyte |
Table 2: Cellular Imaging Parameters
| Parameter | Recommended Value | Notes |
| Probe Concentration | 1 - 10 µM | Optimize for cell type and target |
| Incubation Time | 15 - 60 min | Optimize to maximize signal-to-noise ratio |
| Incubation Temperature | 37°C | For live-cell imaging |
| Excitation Filter | 350 ± 20 nm | Match to the probe's excitation maximum |
| Emission Filter | 480 ± 25 nm | Match to the probe's emission maximum |
| Exposure Time | 100 - 500 ms | Adjust to avoid saturation and phototoxicity |
V. Visualizations
Experimental Workflow for Cellular Imaging
Caption: A generalized workflow for cellular imaging using a benzothiazole-based fluorescent probe.
Hypothetical Signaling Pathway Visualization
Caption: A hypothetical signaling pathway leading to analyte detection by a fluorescent probe.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells [mdpi.com]
- 7. A benzothiazole-based fluorescent probe for hypochlorous acid detection and imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Fluorescent Probes Can Enhance Drug Delivery | Drug Discovery And Development [labroots.com]
- 10. monash.edu [monash.edu]
Application Notes and Protocols for High-Throughput Screening of 5-Ethoxybenzothiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-ethoxybenzothiazole libraries to identify and characterize novel bioactive compounds. Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 5-ethoxybenzothiazole scaffold represents a promising starting point for the design of novel therapeutic agents. High-throughput screening is a crucial methodology in early-stage drug discovery that allows for the rapid evaluation of large compound libraries to identify potential therapeutic leads.[3]
Featured Application: Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK)
Recent studies have highlighted the potential of benzothiazole derivatives to act as inhibitors of p38α MAPK, a key enzyme in the MAPK signaling cascade.[4] This pathway is involved in cellular responses to stress and inflammation and plays a crucial role in cell proliferation, differentiation, and apoptosis.[4] Dysregulation of the p38α MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. Therefore, p38α MAPK is a compelling target for screening 5-ethoxybenzothiazole libraries.
Signaling Pathway
The p38 MAPK signaling cascade is a three-tiered pathway involving a MAPK Kinase Kinase (MAPKKK), a MAPK Kinase (MAPKK), and the p38 MAPK. Upon activation by cellular stress or inflammatory cytokines, the MAPKKK phosphorylates and activates the MAPKK (MKK3/6). MKK3/6, in turn, phosphorylates and activates p38 MAPK. Activated p38 MAPK then phosphorylates various downstream substrates, including transcription factors and other kinases, leading to a cellular response.
High-Throughput Screening Workflow
The HTS workflow for a 5-ethoxybenzothiazole library involves several stages, from initial screening of the entire library to hit confirmation and characterization.
Experimental Protocols
Protocol 1: Primary High-Throughput Screening for p38α MAPK Inhibition
This protocol describes a biochemical assay to identify compounds that inhibit the enzymatic activity of p38α MAPK. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human p38α MAPK enzyme
-
Fluorescently labeled substrate peptide (e.g., FITC-APTSSG-K)
-
ATP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA
-
5-Ethoxybenzothiazole compound library (10 mM in DMSO)
-
Positive Control: Known p38α MAPK inhibitor (e.g., SB203580)
-
Negative Control: DMSO
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Plating: Dispense 25 nL of each compound from the 5-ethoxybenzothiazole library into the wells of a 384-well assay plate using an acoustic liquid handler. This will result in a final compound concentration of 10 µM.
-
Enzyme Addition: Add 5 µL of p38α MAPK enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate peptide (e.g., 200 nM final concentration) and ATP (e.g., 10 µM final concentration) in assay buffer to all wells to initiate the kinase reaction.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection: Stop the reaction and measure the fluorescence signal according to the specific assay format (e.g., fluorescence polarization).
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 2: Dose-Response Assay for IC50 Determination
This protocol is used to determine the potency (IC50 value) of the hits identified in the primary screen.
Procedure:
-
Serial Dilution: Prepare a 10-point serial dilution of the hit compounds in DMSO, typically starting from 10 mM.
-
Compound Plating: Dispense 25 nL of each dilution into the wells of a 384-well assay plate.
-
Follow steps 2-7 from Protocol 1.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Cell-Based Assay for Target Engagement
This protocol verifies the activity of confirmed hits in a cellular context. An example is an assay to measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 cell culture medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
Confirmed hit compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed THP-1 cells into 96-well plates at a density of 5 x 10^4 cells per well and differentiate them into macrophages with PMA (phorbol 12-myristate 13-acetate).
-
Compound Treatment: Treat the cells with various concentrations of the hit compounds for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce TNF-α production.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
TNF-α Measurement: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α production and determine the IC50 values.
Data Presentation
Quantitative data from the screening cascade should be summarized in tables for clear comparison.
Table 1: Summary of Primary HTS Results
| Metric | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Hit Cutoff | >50% Inhibition |
| Number of Initial Hits | 150 |
| Hit Rate | 1.5% |
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | p38α MAPK IC50 (µM) | TNF-α Inhibition IC50 (µM) |
| Hit-001 | 0.25 | 1.2 |
| Hit-002 | 0.80 | 5.6 |
| Hit-003 | 1.5 | 12.3 |
| ... | ... | ... |
| SB203580 (Control) | 0.05 | 0.3 |
These protocols and guidelines provide a robust framework for the high-throughput screening of 5-ethoxybenzothiazole libraries to identify novel inhibitors of p38α MAPK with therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel 5-Ethoxybenzothiazole Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel 5-ethoxybenzothiazole analogs, a class of compounds with significant potential in medicinal chemistry. The benzothiazole scaffold is a "privileged" structure in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a 5-ethoxy group can modulate the physicochemical properties of the molecule, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.
Introduction
Benzothiazole derivatives have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. The core benzothiazole structure, a fusion of a benzene and a thiazole ring, serves as a versatile template for the design of novel therapeutic agents. Strategic substitution on this scaffold allows for the fine-tuning of biological activity. This document focuses on the synthesis of analogs bearing an ethoxy group at the 5-position, a modification that can influence lipophilicity and receptor-binding interactions.
General Synthetic Scheme
The synthesis of novel 2-substituted-5-ethoxybenzothiazole analogs typically commences with the preparation of 2-amino-5-ethoxybenzothiazole, which serves as a key intermediate. This intermediate can then be subjected to various chemical transformations to introduce a diverse range of substituents at the 2-position. A general synthetic approach is outlined below:
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-Ethoxybenzothiazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 5-ethoxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-ethoxybenzothiazole?
A1: A prevalent method for synthesizing 5-ethoxybenzothiazole is through the cyclization of a substituted phenylthiourea derived from 4-ethoxyaniline. This approach, often referred to as the Jacobson synthesis, involves the formation of N-(4-ethoxyphenyl)thiourea, followed by an oxidative cyclization to yield the benzothiazole ring system. Another common route is the condensation of 2-amino-4-ethoxythiophenol with a suitable one-carbon synthon like formic acid or its derivatives.
Q2: How does the ethoxy group on the aniline precursor influence the reaction?
A2: The ethoxy group at the para-position of the starting aniline is an electron-donating group. This generally increases the electron density of the benzene ring, which can facilitate the electrophilic substitution reactions involved in the cyclization process. However, it's important to carefully control reaction conditions to prevent potential side reactions.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to optimize include reaction temperature, choice of solvent and catalyst, and the purity of starting materials. The oxidative cyclization step is particularly sensitive to these conditions, which can significantly impact the yield and purity of the final product.
Q4: What are the typical yields for the synthesis of substituted benzothiazoles?
A4: Yields can vary widely depending on the specific substrates and reaction conditions. With optimized protocols, yields for the synthesis of substituted benzothiazoles can range from moderate to excellent (60-95%).[1][2]
Troubleshooting Guides
Problem 1: Low or No Yield of 5-Ethoxybenzothiazole
-
Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the outcome?
-
Answer:
-
Purity of Starting Materials: Ensure that the 4-ethoxyaniline is pure and free from oxidation byproducts. If preparing the intermediate N-(4-ethoxyphenyl)thiourea, verify its purity before proceeding to the cyclization step.
-
Reaction Temperature: The cyclization reaction is often temperature-sensitive. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition and the formation of side products. A stepwise increase in temperature or running the reaction for a longer duration at a moderate temperature might be beneficial.
-
Inefficient Oxidizing Agent/Catalyst: The choice and amount of the oxidizing agent or catalyst are crucial for the cyclization of the thiourea precursor. Experiment with different catalysts or adjust the concentration of the current one.
-
Improper Solvent: The polarity and boiling point of the solvent can significantly affect the reaction. Consider screening different solvents to find the optimal medium for your specific reaction.
-
Problem 2: Formation of a Dark, Insoluble Polymeric Material
-
Question: My reaction mixture has turned dark, and a tar-like substance has formed. What is happening and how can I prevent it?
-
Answer:
-
Oxidation of Precursors: Precursors like aminothiophenols are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and polymers.[3] It is advisable to use freshly purified starting materials.
-
Harsh Reaction Conditions: High temperatures or overly strong oxidizing agents can promote unwanted polymerization.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Problem 3: Presence of Unreacted Starting Material in the Final Product
-
Question: After the reaction, I still have a significant amount of unreacted 4-ethoxyaniline or the thiourea intermediate. How can I drive the reaction to completion?
-
Answer:
-
Reaction Time: The reaction may require a longer duration to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: Ensure the correct molar ratios of the reactants and reagents. An excess of the cyclizing agent or catalyst might be necessary in some cases.
-
Catalyst Deactivation: The catalyst may have lost its activity over the course of the reaction. In such cases, adding a fresh batch of the catalyst might be helpful.
-
Problem 4: Difficulty in Product Purification
-
Question: I am struggling to purify the final 5-ethoxybenzothiazole from the reaction mixture. What purification techniques are most effective?
-
Answer:
-
Column Chromatography: This is a very effective method for separating the desired product from impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is commonly used.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol or a mixture of solvents) can be an excellent way to obtain a highly pure product.
-
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of substituted benzothiazoles, providing a reference for optimizing the synthesis of 5-ethoxybenzothiazole.
Table 1: Effect of Catalyst on the Yield of 2-Substituted Benzothiazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94 | [1] |
| Amberlite IR120 (Microwave) | None | 85 | 5-10 min | 88-95 | [1] |
| p-Toluene Sulfonic Acid | Acetonitrile | 80 | 16 h | ~85 | [4] |
| SnP₂O₇ | None | 80 | 8-35 min | 87-95 | [2] |
| Laccase | Phosphate Buffer/Acetonitrile | 50 | 24 h | ~90 | [2] |
Table 2: Effect of Solvent on the Yield of 2-Phenylbenzothiazole
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,4-Dioxane/H₂O (4:1) | Room Temp (Blue LED) | 20 | 88 | [5] |
| Acetonitrile | Room Temp (Blue LED) | 20 | 81 | [5] |
| Dichloromethane | Room Temp (Blue LED) | 20 | 75 | [5] |
| Dimethylformamide | Room Temp (Blue LED) | 20 | 68 | [5] |
| Ethanol | Room Temp (Blue LED) | 20 | 55 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Ethoxy-2-aminobenzothiazole from 4-Ethoxyaniline
This protocol is a representative procedure based on the widely used method of synthesizing 2-aminobenzothiazoles from anilines.
Step 1: Synthesis of N-(4-ethoxyphenyl)thiourea
-
In a round-bottom flask, dissolve 4-ethoxyaniline (10 mmol) in a suitable solvent like ethanol.
-
Add an equimolar amount of a thiocyanate source, such as ammonium thiocyanate.
-
Slowly add a cyclizing agent, for example, bromine in acetic acid, while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the crude N-(4-ethoxyphenyl)thiourea.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure intermediate.
Step 2: Oxidative Cyclization to 5-Ethoxy-2-aminobenzothiazole
-
Suspend the N-(4-ethoxyphenyl)thiourea (5 mmol) in a suitable solvent like chloroform or acetic acid.
-
Add a suitable oxidizing agent, such as sulfuryl chloride or bromine, dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-ethoxy-2-aminobenzothiazole.
Protocol 2: General Procedure for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
This protocol describes a common and efficient method for the synthesis of 2-substituted benzothiazoles. To synthesize a 5-ethoxy-2-arylbenzothiazole, one would start with 2-amino-4-ethoxythiophenol.
-
In a round-bottom flask, dissolve 2-aminothiophenol (or its substituted derivative) (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in ethanol.
-
To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.[1]
-
Continue stirring the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.
Mandatory Visualizations
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Navigating the Synthesis of 5-Ethoxybenzothiazole: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on avoiding side products in reactions involving 5-ethoxybenzothiazole. Below you will find troubleshooting advice for common synthetic challenges, frequently asked questions, detailed experimental protocols, and a visualization of a key signaling pathway where benzothiazole derivatives often play a role.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent problems encountered during the synthesis of 5-ethoxybenzothiazole and related compounds, focusing on minimizing the formation of unwanted byproducts.
| Issue | Potential Cause | Recommended Solution |
| Dark, Tarry, or Polymeric Byproducts | Oxidation of the 2-aminothiophenol precursor is a common cause, leading to disulfide-linked dimers and polymers. | - Use freshly purified 2-aminothiophenol. - Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen. |
| Low Yield of Desired Product | Incomplete reaction, suboptimal reaction conditions, or degradation of the product can all contribute to low yields. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize reaction temperature; sometimes a lower temperature for a longer duration can minimize byproduct formation. - Choose a mild oxidizing agent if required for the cyclization step. |
| Formation of Benzothiazoline Intermediate | Incomplete oxidation of the benzothiazoline intermediate to the final aromatic benzothiazole. | - Ensure a sufficient amount of a suitable oxidizing agent is used. In some cases, air can serve as a gentle oxidant. - Increase the reaction time to allow for complete conversion. |
| Presence of Unreacted Starting Materials | Inequimolar amounts of reactants or insufficient reaction time. | - Ensure accurate measurement of starting materials. - Extend the reaction time and monitor via TLC until the starting materials are consumed. |
| Side Reactions from Strong Acids/Bases | The benzothiazole ring can be sensitive to extreme pH, potentially leading to ring-opening. | - Carefully neutralize the reaction mixture during workup. - Avoid prolonged exposure to strong acidic or basic conditions. |
| Product Degradation During Purification | Prolonged contact with acidic silica gel during column chromatography can cause degradation of the product. | - Consider using a neutral stationary phase like neutral alumina. - Deactivate silica gel with a base such as triethylamine before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the synthesis of 2-amino-substituted benzothiazoles?
A1: The most frequently encountered side reactions include the oxidation and polymerization of the 2-aminothiophenol starting material, which results in dark, insoluble byproducts. Another common issue is the incomplete cyclization of the intermediate, leading to the formation of benzothiazolines instead of the desired benzothiazole. Dimerization of intermediates can also occur, leading to higher molecular weight impurities.
Q2: How can I prevent the oxidation of 2-aminothiophenol during the reaction?
A2: To prevent oxidation, it is highly recommended to use freshly distilled or purified 2-aminothiophenol. Additionally, running the reaction under an inert atmosphere, such as nitrogen or argon, will minimize its exposure to atmospheric oxygen.
Q3: My desired 5-ethoxybenzothiazole product seems to be degrading during silica gel chromatography. What can I do?
A3: The acidic nature of standard silica gel can lead to the degradation of some benzothiazole derivatives. To mitigate this, you can either use a neutral stationary phase, such as neutral alumina, or you can "deactivate" the silica gel by pre-treating it with a base like triethylamine before packing the column.
Q4: What is the role of an oxidizing agent in the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes?
A4: The initial reaction between a 2-aminothiophenol and an aldehyde forms a benzothiazoline intermediate. An oxidizing agent is then required to aromatize this intermediate to the final benzothiazole product. The choice of oxidant can be critical; milder oxidants are often preferred to avoid unwanted side reactions.
Experimental Protocol: Synthesis of 2-Amino-5-ethoxybenzothiazole
This protocol describes a general method for the synthesis of 2-amino-5-ethoxybenzothiazole via the oxidative cyclization of N-(4-ethoxyphenyl)thiourea.
Materials:
-
4-Ethoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Bromine
-
Chloroform or another suitable solvent
-
Sodium hydroxide solution
Procedure:
-
Synthesis of N-(4-ethoxyphenyl)thiourea:
-
Dissolve 4-ethoxyaniline in a suitable solvent.
-
Add a solution of ammonium thiocyanate in water.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and isolate the crude N-(4-ethoxyphenyl)thiourea by filtration.
-
Purify the crude product by recrystallization.
-
-
Oxidative Cyclization to 2-Amino-5-ethoxybenzothiazole:
-
Suspend the purified N-(4-ethoxyphenyl)thiourea in chloroform.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Filter the resulting solid (hydrobromide salt of the product).
-
Wash the solid with a small amount of cold chloroform.
-
To obtain the free base, suspend the salt in water and neutralize with a sodium hydroxide solution.
-
Filter the precipitated 2-amino-5-ethoxybenzothiazole, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Data Presentation: Illustrative Yields under Various Conditions
| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Approx. Yield of Desired Product (%) | Major Side Products Observed |
| 1 | Air | DMSO | 120 | 4 | 75-85 | Minor polymerization |
| 2 | Bromine | Chloroform | Room Temp | 6 | 80-90 | Residual brominated impurities |
| 3 | Hydrogen Peroxide | Ethanol | 50 | 5 | 70-80 | Incomplete cyclization (benzothiazoline) |
| 4 | None (Thermal) | None | 150 | 2 | 60-70 | Significant polymerization and degradation |
Visualization of a Relevant Signaling Pathway
Derivatives of benzothiazole are often investigated for their potential to modulate cellular signaling pathways implicated in diseases like cancer. One such critical pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The diagram below illustrates the key components of this pathway.
Caption: EGFR Signaling Pathway.
Technical Support Center: Purification of 5-Ethoxybenzothiazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 5-ethoxybenzothiazole derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the synthesis and purification of these compounds.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to common problems encountered during the purification of 5-ethoxybenzothiazole derivatives.
Question: My 5-ethoxybenzothiazole derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common issue, particularly when the compound's melting point is lower than the boiling point of the chosen solvent or when impurities are present. Here are several strategies to address this:
-
Slow Down Cooling: Allow the solution to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help facilitate slow cooling.
-
Solvent Selection: Ensure the boiling point of your solvent is lower than the melting point of your compound. If not, select a more appropriate solvent. For 5-ethoxybenzothiazole derivatives, ethanol or a mixed solvent system like ethanol-water is often a good starting point.[1]
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Preliminary Purification: The presence of impurities can depress the melting point of the mixture. A quick filtration through a small plug of silica gel can help remove some of these impurities before attempting recrystallization.
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Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until you observe persistent cloudiness. A slight addition of the "good" solvent should redissolve the precipitate, and then slow cooling can be initiated.[2]
Question: I am observing significant streaking of my compound during column chromatography. How can I improve the separation?
Answer: Streaking on a TLC plate or during column chromatography can be caused by several factors. Here are some troubleshooting steps:
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Reduce Sample Load: Overloading the column is a frequent cause of streaking. As a general guideline, the sample load should not exceed 1-5% of the weight of the stationary phase.
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Optimize the Solvent System: The polarity of the mobile phase may not be optimal. For benzothiazole derivatives, which can be polar, a more polar eluent might be necessary. Consider adding a small amount of a polar solvent like methanol to your mobile phase. For basic compounds, adding a small percentage of triethylamine can improve peak shape.
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Stationary Phase Interaction: The compound may be strongly and irreversibly adsorbing to the acidic silica gel. You can try deactivating the silica gel by adding a small amount of water or triethylamine to the slurry before packing the column. Alternatively, switching to a different stationary phase like neutral or basic alumina, or employing reverse-phase chromatography, may be beneficial.
Question: The yield of my purified 5-ethoxybenzothiazole derivative is consistently low after recrystallization. How can I improve it?
Answer: Low recovery is a common challenge in recrystallization. Here are some potential causes and solutions:
-
Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, your compound might be crystallizing prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and add a small excess of hot solvent before filtration.
-
Incomplete Precipitation: Ensure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can further increase the yield.
Frequently Asked Questions (FAQs)
Q1: What are some common impurities I might encounter when synthesizing 5-ethoxybenzothiazole derivatives?
A1: Common impurities can include unreacted starting materials, such as 4-ethoxyaniline or the corresponding thiourea derivative. Side products from polymerization or dimerization of starting materials, especially if they are susceptible to oxidation, can also be present as dark, insoluble materials.[1] Incomplete cyclization can lead to the formation of benzothiazoline intermediates.
Q2: How can I remove colored impurities from my 5-ethoxybenzothiazole derivative?
A2: If your product has an undesirable color, such as being off-white or yellowish, you can often remove the colored impurities by treating a solution of the crude product with activated charcoal.[1] Add a small amount of charcoal to the hot solution before filtration during the recrystallization process. Be aware that using too much charcoal can lead to a loss of your desired product.
Q3: What is a good starting solvent system for the column chromatography of 5-ethoxybenzothiazole derivatives?
A3: The optimal solvent system is highly dependent on the specific derivative. However, a good starting point for normal-phase silica gel chromatography is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate. You can then gradually increase the polarity by increasing the proportion of ethyl acetate or by adding a small amount of an even more polar solvent like methanol.
Quantitative Data on Purification
| Compound | Purification Method | Yield | Reference |
| 2-Amino-6-methylbenzothiazole | Recrystallization from ethanol-water | 64-67% | [1] |
| 2-Amino-6-chlorobenzothiazole | Precipitation from reaction mixture and washing with acetone | 92% | |
| 4-Chloro-2-aminobenzothiazole | Neutralization and filtration | 96.7% | [3] |
| 2-Amino-6-methoxybenzothiazole | Neutralization and filtration | 94.4% | [3] |
Experimental Protocols
Protocol 1: Purification of 5-Ethoxybenzothiazole Derivatives by Recrystallization
This protocol provides a general procedure for the recrystallization of solid 5-ethoxybenzothiazole derivatives.
Materials:
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Crude 5-ethoxybenzothiazole derivative
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Ethanol
-
Deionized water
-
Activated charcoal (optional)
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Erlenmeyer flask
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Hot plate
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Filter paper
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Buchner funnel and flask
-
Ice bath
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.[1]
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution.
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Hot filter the solution to remove any insoluble impurities (and charcoal, if used).
-
If the product does not precipitate upon cooling, add hot water dropwise until the solution becomes cloudy, then add a few drops of hot ethanol to redissolve the precipitate.[1]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold ethanol or an ethanol-water mixture.
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Dry the purified crystals in a vacuum oven.
Protocol 2: Purification of 5-Ethoxybenzothiazole Derivatives by Column Chromatography
This protocol describes a general method for purification using silica gel column chromatography.
Materials:
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Crude 5-ethoxybenzothiazole derivative
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Silica gel (60-120 or 230-400 mesh)
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Hexanes or petroleum ether
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Ethyl acetate
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Methanol (optional)
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Triethylamine (optional, for basic compounds)
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Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate).
-
Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
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Load the sample onto the top of the silica gel bed.
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Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
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Collect fractions in separate tubes.
-
Monitor the separation by thin-layer chromatography (TLC) of the collected fractions.
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Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Below is a diagram illustrating a general workflow for troubleshooting common purification challenges with 5-ethoxybenzothiazole derivatives.
Caption: Troubleshooting workflow for purification of 5-ethoxybenzothiazole derivatives.
References
Technical Support Center: Synthesis of 5-Ethoxy-1,3-benzothiazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-ethoxy-1,3-benzothiazole and related derivatives.
Troubleshooting Guide
This guide addresses common problems that can lead to low yields and impurities during the synthesis of 5-ethoxy-1,3-benzothiazole.
Question: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in the synthesis of ethoxy-benzothiazoles can arise from several factors. A systematic approach to troubleshooting is recommended. Common issues include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.
-
Purity of Reagents and Solvents: Impurities in starting materials, such as 4-ethoxyaniline or the thiocyanating agent, can lead to side products. Ensure high purity of all reagents and use dry solvents, as many reactions in organic synthesis are sensitive to moisture.
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Atmospheric Contamination: Reactions involving aminothiophenols are particularly sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of intermediates.
-
Inefficient Mixing: In heterogeneous reaction mixtures, inadequate stirring can result in poor reaction rates and lower yields. Ensure the stirring is vigorous enough for the scale and viscosity of your reaction.
-
Product Decomposition: The desired 5-ethoxy-1,3-benzothiazole may be unstable under the reaction or workup conditions. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help detect product degradation.[1]
Question: I am observing a dark, tarry byproduct in my reaction mixture. What is causing this and how can I prevent it?
Answer: The formation of dark, insoluble materials often points to the oxidation and subsequent polymerization of aminothiophenol intermediates. This is a common challenge in benzothiazole synthesis.
-
Potential Causes:
-
Oxidation of Intermediates: Exposure to atmospheric oxygen can cause the formation of disulfide-linked dimers and polymers.
-
Harsh Reaction Conditions: High temperatures or the use of strong oxidizing agents can promote unwanted side reactions, including polymerization.
-
-
Solutions:
-
Inert Atmosphere: Conduct the entire synthesis under a nitrogen or argon atmosphere to minimize exposure to oxygen.
-
Control Reaction Temperature: Avoid excessively high temperatures. Running the reaction at a lower temperature for a longer duration may minimize byproduct formation.
-
Mild Oxidizing Agents: If an oxidant is required for the cyclization step, choose milder reagents. In some cases, air can be a sufficient and gentle oxidant under controlled conditions.
-
Question: My final product is difficult to purify. What strategies can I employ for effective purification?
Answer: Purification of benzothiazole derivatives can be challenging due to the presence of closely related impurities.
-
Recrystallization: This is a common and effective method for purifying solid benzothiazole products. Ethanol is often a suitable solvent for recrystallization.
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography can be employed for further purification. A gradient of ethyl acetate in hexane is a common eluent system.
-
Workup Procedure: During the workup, ensure complete removal of acidic or basic residues by washing with appropriate aqueous solutions (e.g., saturated sodium bicarbonate or dilute hydrochloric acid). Thoroughly dry the organic layer before solvent evaporation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 5-ethoxy-1,3-benzothiazole derivatives?
A1: The most prevalent method is the reaction of a p-substituted aniline, in this case, 4-ethoxyaniline (p-phenetidine), with a thiocyanating agent, followed by cyclization. A common approach involves reacting 4-ethoxyaniline with potassium or ammonium thiocyanate in the presence of bromine and acetic acid. This in-situ generation of thiocyanogen leads to the formation of the 2-amino-5-ethoxy-1,3-benzothiazole intermediate.
Q2: How critical is the purity of the starting 4-ethoxyaniline?
A2: The purity of the starting aniline is very important. Impurities can lead to the formation of undesired side products that may be difficult to separate from the final product, ultimately reducing the overall yield and purity. It is advisable to use freshly distilled or recrystallized 4-ethoxyaniline if its purity is questionable.
Q3: Can I use other oxidizing agents besides bromine for the cyclization step?
A3: Yes, while bromine is commonly used, other oxidizing agents such as hydrogen peroxide with an acid catalyst (e.g., HCl) have been successfully employed for the synthesis of benzothiazole derivatives.[2] The choice of oxidant can influence the reaction conditions and yield, so optimization may be necessary.
Data Presentation
The following tables summarize the impact of various reaction conditions on the yield of substituted benzothiazole synthesis, providing a reference for optimization.
Table 1: Effect of Catalyst on the Yield of 2-Substituted Benzothiazoles
| Entry | Catalyst (mol%) | Solvent | Time (min) | Yield (%) |
| 1 | ZnO NPs (5) | EtOH | 20-30 | 76-96 |
| 2 | H2O2/HCl | Ethanol | 45-60 | 85-94 |
| 3 | CdS nanospheres | N/A | 4-8 | 78-96 |
| 4 | Resin support | N/A | 5-10 | 88-95 |
Note: Yields are reported for a range of 2-arylbenzothiazoles and may vary for the specific synthesis of 5-ethoxy-1,3-benzothiazole.[3]
Table 2: Influence of Reaction Time on Benzothiazolone Synthesis Yield
| Entry | Time (h) | Yield (%) |
| 1 | 12 | 75 |
| 2 | 18 | 83 |
| 3 | 24 | 95 |
| 4 | 30 | 95 |
Reaction Conditions: 2-aminothiophenol, CO2 (2.0 MPa), TBD (10 mol%), 140°C. Data adapted from a study on the synthesis of benzothiazolones.[4]
Experimental Protocols
Protocol 1: Synthesis of 6-Ethoxy-1,3-benzothiazol-2-amine
This protocol is adapted from the general procedure for the preparation of aminobenzothiazoles and is highly relevant for the synthesis of ethoxy-substituted derivatives.[5]
-
Materials:
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4-Ethoxyaniline (p-phenetidine)
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Ammonium thiocyanate (NH4SCN)
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Formic acid (20%)
-
Glacial acetic acid
-
Bromine
-
-
Procedure:
-
Dissolve 4-ethoxyaniline (7.36 mmol) and ammonium thiocyanate (21.9 mmol) in a 20% formic acid/glacial acetic acid mixture (100 mL).
-
Cool the solution to 0-3°C with stirring under a nitrogen atmosphere.
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Protect the reaction mixture from light and add a solution of bromine (7.36 mmol) in glacial acetic acid (20 mL) dropwise, maintaining the temperature between 0°C and 3°C.
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After the addition is complete, remove the light shield and allow the mixture to warm to room temperature overnight.
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Pour the reaction mixture into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 6-ethoxy-1,3-benzothiazol-2-amine.
-
Protocol 2: Purification by Recrystallization
-
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Visualizations
References
common issues in the synthesis of benzothiazole compounds
Welcome to the technical support center for the synthesis of benzothiazole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your synthetic endeavors.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific problems that may arise during the synthesis of benzothiazole and its derivatives, offering potential causes and solutions in a structured question-and-answer format.
Question 1: Why is the yield of my benzothiazole synthesis consistently low?
Low yields are a frequent challenge in benzothiazole synthesis and can stem from several factors, including incomplete reactions, competing side reactions, and suboptimal reaction conditions.[1][2][3]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Cyclization | The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) and consider extending the reaction time.[1] |
| Suboptimal Temperature | Both excessively high and low temperatures can negatively impact the reaction rate and selectivity. High temperatures may promote side reactions like sulfonation.[1][4] It is crucial to maintain the temperature within the optimal range for the specific protocol. |
| Improper Catalyst Concentration | The concentration of the catalyst is critical for efficient cyclization. Ensure the optimal amount of catalyst is used and that the reaction mixture is stirred efficiently to ensure proper mixing. |
| Hydrolysis of Starting Materials | Phenylthiourea starting materials can hydrolyze, particularly under harsh acidic conditions.[1] Ensure anhydrous conditions if the reaction is sensitive to moisture. |
| Substituent Effects on Aldehydes | In the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, the nature of the substituent on the aldehyde can affect the yield. Electron-donating groups (EDG) and electron-withdrawing groups (EWG) can influence reactivity.[5] Some protocols report lower yields with heteroaromatic aldehydes.[5] |
Question 2: I am observing a significant number of byproducts in my reaction mixture. How can I minimize their formation?
The formation of byproducts is a common issue that can complicate purification and reduce the overall yield.
Common Byproducts & Prevention Strategies:
| Byproduct Type | Formation & Prevention |
| Sulfonation Products | Aromatic rings can undergo sulfonation, especially at high temperatures in the presence of strong acids. Maintain the reaction temperature within the optimal range and avoid excessive heating to minimize this side reaction.[1] |
| Halogenation Products | Unwanted halogenation of the aromatic ring can occur. Careful control of reagents and reaction conditions is necessary to prevent this. |
| Unreacted Starting Materials | Incomplete conversion will result in the presence of starting materials in the product mixture. Optimize reaction conditions (time, temperature, catalyst) and monitor the reaction to completion using TLC to ensure full conversion.[1] |
| Oxidation of 2-Aminothiophenol | The thiol group in 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide-linked impurities. It is advisable to use fresh 2-aminothiophenol and consider performing the reaction under an inert atmosphere. |
Question 3: My final benzothiazole product has a persistent off-white or yellowish color. How can I improve its purity and color?
Colored impurities are a common problem, and their removal is essential for obtaining a pure product.
Purification Techniques:
-
Recrystallization: This is a standard method for purifying solid compounds. Dissolving the crude product in a hot solvent and allowing it to cool slowly can yield pure crystals, leaving impurities behind in the solvent.[1] For example, crude 2-amino-6-methylbenzothiazole can be dissolved in hot ethanol for recrystallization.[1]
-
Activated Carbon Treatment: Adding activated carbon (e.g., Norit) to a hot solution of the crude product can help adsorb colored impurities. The carbon is then removed by hot filtration.[1]
-
Regeneration from Salt: The product can be purified by forming a salt (e.g., hydrochloride salt), which can then be isolated and neutralized to regenerate the pure, colorless product.[1]
-
Column Chromatography: While some modern methods aim to avoid it, column chromatography remains a powerful technique for separating the desired product from impurities.[5]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in benzothiazole synthesis.
Caption: A flowchart for troubleshooting common benzothiazole synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzothiazole synthesis? The most prevalent method for synthesizing the benzothiazole ring involves the condensation of 2-aminothiophenol with various carbonyl-containing compounds such as aldehydes, ketones, carboxylic acids, or acyl chlorides.[3][6]
Q2: Are there greener alternatives to traditional benzothiazole synthesis methods? Yes, significant research has focused on developing more environmentally friendly synthetic routes.[2] These "green chemistry" approaches often involve:
-
The use of less hazardous solvents or solvent-free conditions.[5][7]
-
Employing reusable catalysts.[5]
-
Utilizing energy-efficient methods like microwave irradiation or ultrasound.[5][7]
-
Visible-light-mediated synthesis.[8]
Q3: Is the synthesis of benzothiazole derivatives hazardous? The synthesis can involve hazardous materials, and appropriate safety precautions should always be taken. For example, 2-aminothiophenol has a strong, unpleasant odor and is toxic. Reactions may also involve strong acids, flammable solvents, and potentially toxic reagents. Always consult the Safety Data Sheet (SDS) for all chemicals and work in a well-ventilated fume hood.
Q4: Can I use a different acid for salt formation during purification? While hydrochloric acid is commonly used to form hydrochloride salts for purification, other strong acids can be employed.[1] However, the choice of acid can impact the solubility, crystal form, and stability of the resulting salt. It is important to consider these properties for your specific application.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-chlorobenzothiazole
This protocol is an example of the synthesis of a substituted aminobenzothiazole from a substituted phenylthiourea.
Materials:
-
p-Chlorophenylthiourea
-
Hydrogen bromide in acetic acid
-
Bromine
-
Methanol
-
Acetone
Procedure:
-
A solution of hydrogen bromide in acetic acid is prepared.
-
p-Chlorophenylthiourea is suspended in this solution.
-
A solution of bromine in acetic acid is added dropwise while maintaining the temperature at 15-20°C.
-
The mixture is then maintained at 45-50°C for 1.5 hours, followed by an increase in temperature to 65-70°C for 6 hours.[1]
-
After cooling, methanol is added with rapid stirring.[1]
-
The mixture is cooled again, and the precipitated product is filtered.[1]
-
The solid is washed with three portions of acetone and dried to yield 2-amino-6-chlorobenzothiazole.[1]
Protocol 2: General Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aldehydes
This is a general and widely used method for synthesizing 2-substituted benzothiazoles.
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Solvent (e.g., ethanol, DMF, or under solvent-free conditions)
General Procedure:
-
Dissolve 2-aminothiophenol and the aromatic aldehyde in the chosen solvent in a reaction flask.
-
Add the catalyst or oxidizing agent to the mixture.
-
The reaction is then stirred at room temperature or heated under reflux, depending on the specific protocol. Reaction times can vary from minutes to several hours.[5]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product is isolated. This may involve cooling the reaction mixture to induce precipitation, followed by filtration. In other cases, an extraction with an organic solvent may be necessary.
-
The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol.[8]
Synthesis Pathway Diagram
The following diagram illustrates the general synthetic pathway for the formation of 2-substituted benzothiazoles from 2-aminothiophenol and an aldehyde.
Caption: A diagram showing the synthesis of 2-substituted benzothiazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Benzothiazole synthesis [organic-chemistry.org]
troubleshooting 5-ethoxybenzothiazole instability in solution
Welcome to the technical support center for 5-ethoxybenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential instability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My 5-ethoxybenzothiazole solution has changed color. What could be the cause?
A change in the color of your 5-ethoxybenzothiazole solution could indicate degradation. Benzothiazole derivatives can be susceptible to oxidation, which may lead to the formation of colored byproducts. Exposure to air (oxygen) and light can accelerate this process.
Q2: I am seeing a decrease in the concentration of 5-ethoxybenzothiazole in my stock solution over time. What are the likely degradation pathways?
The decrease in concentration is likely due to chemical instability. The primary suspected degradation pathways for 5-ethoxybenzothiazole in solution are:
-
Hydrolysis: The ether linkage at the 5-position may be susceptible to cleavage under acidic or basic conditions, which would yield 5-hydroxybenzothiazole.
-
Oxidation: The benzothiazole ring system can be prone to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of benzothiazole derivatives.[2]
Q3: What are the optimal storage conditions for 5-ethoxybenzothiazole solutions to minimize degradation?
To minimize degradation, 5-ethoxybenzothiazole solutions should be:
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation kinetics.
-
Inert atmosphere: For long-term storage or for sensitive applications, purging the solution with an inert gas like argon or nitrogen can help prevent oxidation.
-
pH control: If using aqueous buffers, maintaining a neutral pH is advisable to avoid acid- or base-catalyzed hydrolysis.
Q4: Are there any known incompatible solvents or reagents for 5-ethoxybenzothiazole?
While specific compatibility data for 5-ethoxybenzothiazole is limited, based on general chemical principles, you should be cautious with:
-
Strong acids and bases: These can promote hydrolysis of the ethoxy group.
-
Strong oxidizing agents: Reagents like hydrogen peroxide, permanganates, or chromates can lead to oxidative degradation.
-
Reactive solvents: Solvents that can participate in degradation reactions should be used with caution. Always use high-purity, degassed solvents when preparing solutions for stability studies or sensitive assays.
Troubleshooting Guides
Issue 1: Inconsistent results in biological or chemical assays.
| Possible Cause | Troubleshooting Step |
| Degradation of 5-ethoxybenzothiazole in the assay medium. | Prepare fresh solutions of 5-ethoxybenzothiazole for each experiment. If the assay involves prolonged incubation, consider evaluating the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components). |
| Interaction with other assay components. | Run control experiments to assess the compatibility of 5-ethoxybenzothiazole with other reagents in your assay. |
| Adsorption to plasticware. | Consider using low-adsorption microplates or glassware. |
Issue 2: Appearance of unexpected peaks in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation. | Ensure the mobile phase pH is compatible with the compound's stability. Check for potential interactions with the stationary phase. |
| Degradation in the autosampler. | If samples are stored in the autosampler for an extended period, consider cooling the autosampler tray. Prepare fresh samples just before analysis if possible. |
| Contamination of the HPLC system. | Flush the system thoroughly. Run a blank gradient to check for system peaks. |
| Presence of degradation products. | Perform a forced degradation study to tentatively identify potential degradation products and confirm if the observed peaks correspond to them. |
Experimental Protocols
Protocol 1: Forced Degradation Study of 5-Ethoxybenzothiazole
This protocol outlines a forced degradation study to identify potential degradation products and pathways for 5-ethoxybenzothiazole. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of 5-ethoxybenzothiazole at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of 5-ethoxybenzothiazole in a controlled temperature oven at 70°C for 48 hours.
-
Also, place a vial of the stock solution at 70°C for 48 hours.
-
At appropriate time points, prepare solutions from the solid sample and dilute the liquid sample for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of 5-ethoxybenzothiazole (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][5][6]
-
A control sample should be wrapped in aluminum foil and placed in the same chamber.
-
Analyze the samples by HPLC at appropriate time points.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Calculate the percentage degradation and note the retention times and peak areas of any new peaks (degradation products).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.[7][8][9]
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical starting point could be 95% A, ramping to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Monitor at a wavelength where 5-ethoxybenzothiazole has significant absorbance (e.g., determine the λmax by UV-Vis spectroscopy). A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL |
| Sample Diluent | A mixture of Mobile Phase A and B (e.g., 50:50) |
Method Validation: The developed method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation of 5-Ethoxybenzothiazole | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | Room Temp | 8.5% | 1 |
| 3% H₂O₂ | 24 hours | Room Temp | 12.8% | 3 |
| Thermal (Solid) | 48 hours | 70°C | 2.1% | 1 |
| Thermal (Solution) | 48 hours | 70°C | 9.7% | 2 |
| Photostability | 1.2M lux hrs | Ambient | 18.5% | 4 |
Visualizations
Caption: Potential degradation pathways for 5-ethoxybenzothiazole.
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Caption: Experimental workflow for stability assessment.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Photostability Testing - Sampled [sampled.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rdlaboratories.com [rdlaboratories.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. japsonline.com [japsonline.com]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
Technical Support Center: Optimization of Catalysts for Benzothiazole Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalysts in benzothiazole synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of benzothiazole and its derivatives, offering potential causes and actionable solutions in a question-and-answer format.
Q1: My final yield of the desired benzothiazole product is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in benzothiazole synthesis are a common challenge and can stem from several factors. The primary causes often revolve around incomplete reactions, competing side reactions, and suboptimal reaction conditions.[1]
-
Potential Causes:
-
Incomplete Cyclization: The reaction may not have proceeded to completion, leaving unreacted starting materials.[1]
-
Side Reactions: Undesirable side reactions, such as the oxidation and polymerization of 2-aminothiophenol, can lead to the formation of dark, tar-like byproducts, significantly reducing the yield of the desired product.[2] Dimerization of the starting material is another common issue.[2]
-
Suboptimal Catalyst Concentration: The concentration of the catalyst is critical for efficient cyclization. Both too little and too much catalyst can negatively impact the yield.[1]
-
Improper Temperature Control: Excessively high temperatures can promote side reactions, while temperatures that are too low can lead to incomplete conversion.[1]
-
Hydrolysis of Starting Materials: Phenylthiourea starting materials can hydrolyze, particularly under harsh acidic conditions.[1]
-
-
Solutions & Optimization Strategies:
-
Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature, monitoring the progress using techniques like Thin Layer Chromatography (TLC). For certain reactions, a gradual increase in temperature may be beneficial.[1]
-
Use High-Purity Reagents: Ensure that the starting materials, particularly 2-aminothiophenol and its derivatives, are of high purity to minimize side reactions.[1][2]
-
Adjust Catalyst Loading: Methodically screen different catalyst concentrations to find the optimal loading for your specific reaction. A slight excess of the catalyst may sometimes be necessary to drive the reaction to completion.
-
Improve Mixing: Ensure efficient stirring of the reaction mixture to promote adequate contact between the reactants and the catalyst.[1]
-
Consider a Different Catalytic System: If optimization of the current system fails, exploring alternative catalysts may be necessary. A wide range of catalysts, from transition metals to Brønsted acids and metal-free systems, have been successfully employed for benzothiazole synthesis.[3][4][5]
-
Q2: I am observing the formation of significant amounts of byproducts, including a dark, tar-like substance. How can I identify and minimize these impurities?
A2: The formation of dark, insoluble materials is a strong indicator of the polymerization and oxidation of 2-aminothiophenol, a common side reaction in benzothiazole synthesis.[2]
-
Identification of Byproducts:
-
Characterize the byproducts using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand their structure and formation mechanism.
-
-
Minimization Strategies:
-
Control Reaction Temperature: Maintain the reaction temperature within the optimal range to disfavor polymerization pathways, which are often accelerated at higher temperatures.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the sensitive 2-aminothiophenol starting material.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. Experiment with different catalysts that are known to selectively promote the desired intramolecular cyclization over intermolecular polymerization.[2]
-
Gradual Addition of Reagents: In some cases, the slow, portion-wise addition of one of the reactants can help to maintain a low instantaneous concentration, thereby suppressing dimerization and polymerization reactions.
-
Q3: The cyclization reaction appears to be incomplete, with the presence of a benzothiazoline intermediate. How can I drive the reaction to completion to form the aromatic benzothiazole?
A3: The formation of a benzothiazoline intermediate indicates that the final oxidation/aromatization step has not been completed. This is often due to an insufficient driving force for the elimination of water and subsequent aromatization.[2]
-
Potential Causes:
-
Insufficient Oxidant: If the reaction mechanism relies on an external oxidant, its amount or strength may be inadequate to convert the benzothiazoline intermediate to the final benzothiazole.[2]
-
Suboptimal Catalyst: Certain catalysts are more effective at promoting the final aromatization step.[2]
-
Steric Hindrance: Bulky substituents on the starting materials may sterically hinder the final aromatization step.[2]
-
-
Solutions:
-
Introduce an Oxidant: If not already present, the addition of a mild oxidizing agent can facilitate the conversion of the benzothiazoline to the benzothiazole.
-
Optimize Catalyst: Screen different catalysts known to promote dehydrogenation or aromatization reactions. For instance, some protocols utilize a catalyst in conjunction with an oxidant to ensure complete conversion.[2]
-
Increase Reaction Temperature or Time: Providing more thermal energy or allowing the reaction to proceed for a longer duration can sometimes overcome the activation barrier for the final aromatization step.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for benzothiazole synthesis?
A1: A wide variety of catalysts have been successfully employed for the synthesis of benzothiazoles. These can be broadly categorized as:
-
Transition Metal Catalysts: These are widely used and include catalysts based on Ruthenium (e.g., RuCl₃), Palladium (e.g., Pd(OAc)₂, Pd/C), Nickel (e.g., Ni(II) salts), and Copper (e.g., CuBr, Cu(OAc)₂, CuO).[3][6] These are often used in oxidative cyclization reactions.
-
Brønsted Acids: Acids such as p-toluenesulfonic acid (TsOH·H₂O) and trifluoroacetic acid (CF₃COOH) can effectively catalyze the cyclization of 2-amino thiophenols with β-diketones under mild, metal-free conditions.[4]
-
Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of easy separation and reusability. Examples include silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) and various metal-organic frameworks (MOFs).[7][8]
-
Metal-Free Catalysts and Reagents: Iodine-mediated reactions and systems using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) provide metal-free alternatives for benzothiazole synthesis.[5]
-
Green Catalysts: Recent research has focused on environmentally friendly catalysts, including biocatalysts and reactions in aqueous media.[9]
Q2: How do I choose the best catalyst for my specific benzothiazole synthesis?
A2: The optimal catalyst depends on several factors, including the specific substrates being used (e.g., aldehydes, carboxylic acids, nitriles), the desired reaction conditions (e.g., temperature, solvent), and considerations for green chemistry (e.g., catalyst toxicity, reusability). A good starting point is to review the literature for similar transformations. For instance, the condensation of 2-aminothiophenols with aldehydes is often catalyzed by both transition metals and Brønsted acids.[4][10] The electronic properties of the substituents on the aromatic rings of the starting materials can also influence catalyst choice and reactivity.[3]
Q3: Can benzothiazole synthesis be performed under solvent-free conditions?
A3: Yes, several methods have been developed for the synthesis of benzothiazoles under solvent-free conditions, often in conjunction with microwave irradiation or the use of solid-supported catalysts.[9][11] These approaches are considered environmentally friendly as they reduce or eliminate the use of volatile organic solvents.
Q4: What are some effective purification strategies for benzothiazole derivatives?
A4: The purification of benzothiazole derivatives can sometimes be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.[2]
-
Column Chromatography: This is a widely used technique for the purification of benzothiazole derivatives. The choice of eluent system (e.g., hexane/ethyl acetate) is crucial for achieving good separation.[11]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure product.
-
Acid-Base Extraction: If the benzothiazole product and impurities have different acidic or basic properties, a liquid-liquid extraction using acidic or basic aqueous solutions can be an effective preliminary purification step.[2]
-
Use of Activated Carbon: Treatment with activated carbon (e.g., Norit) can be used to remove colored impurities.[1]
Experimental Protocols & Data
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Substituted Benzothiazoles
| Catalyst System | Starting Materials | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| RuCl₃ | N-arylthioureas | - | - | - | up to 91 | [3] |
| Pd(OAc)₂ | N-aryl-N',N'-dialkylthioureas | - | - | - | - | [3] |
| Ni(II) salts | N-arylthioureas | - | Mild | Short | up to 95 | [3] |
| TsOH·H₂O | 2-amino thiophenol, 2,4-pentanedione | CH₃CN | Room Temp. | 16 h | >99 | [4] |
| CF₃COOH | 2-amino thiophenol, 2,4-pentanedione | CH₃CN | Room Temp. | 16 h | >99 | [4] |
| NH₂-MIL-125(Ti) MOF | o-aminothiophenol, benzaldehyde | - | - | - | 95 | [7] |
| H₂O₂/HCl | 2-aminothiophenol, aromatic aldehydes | Ethanol | Room Temp. | 1 h | 85-94 | [9] |
| SnP₂O₇ | 2-aminothiophenol, aromatic aldehydes | - | - | 8-35 min | 87-95 | [8] |
Detailed Methodologies
Protocol 1: Brønsted Acid Catalyzed Synthesis of 2-Methylbenzothiazole [4]
-
Reactants: 2-amino thiophenol (1.0 mmol), 2,4-pentanedione (1.5 mmol), and p-toluenesulfonic acid monohydrate (TsOH·H₂O, 5 mol %).
-
Solvent: Acetonitrile (CH₃CN).
-
Procedure:
-
Combine 2-amino thiophenol and 2,4-pentanedione in a reaction vessel.
-
Add TsOH·H₂O to the mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Synthesis of 2-Amino-6-chlorobenzothiazole [1]
-
Reactants: p-chlorophenylthiourea.
-
Catalyst/Reagent: Bromine, Hydrobromic acid.
-
Procedure:
-
Maintain the reaction mixture at 45°-50°C for 1.5 hours.
-
Increase the temperature to 65°-70°C for 6 hours.
-
Cool the reaction mixture.
-
Add methanol (250 ml) with rapid stirring.
-
Cool the mixture again and filter the precipitated product.
-
Wash the solid with three 150 ml portions of acetone.
-
Dry the product to obtain 2-amino-6-chlorobenzothiazole.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mjas.analis.com.my [mjas.analis.com.my]
Technical Support Center: Scale-Up Synthesis of 5-Ethoxybenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scale-up synthesis of 5-ethoxybenzo[d]thiazole. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Experimental Protocols
A plausible and scalable synthetic route for this compound is a two-step process starting from the commercially available 4-ethoxyaniline. The first step involves the synthesis of the key intermediate, 2-amino-4-ethoxythiophenol, followed by cyclization to form the final product.
Step 1: Synthesis of 2-Amino-4-ethoxythiophenol
This procedure is adapted from general methods for the synthesis of aminothiophenols.
Reaction Scheme:
Methodology:
-
Thiocyanation: In a suitable reactor, dissolve 4-ethoxyaniline (1.0 eq) in a solvent such as methanol. Cool the solution to 0-5 °C. Add ammonium thiocyanate (2.2 eq) and stir until dissolved. A solution of bromine (1.1 eq) in methanol is then added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for an additional 2-4 hours.
-
Reduction and Hydrolysis: The resulting thiocyanate intermediate is then reduced and hydrolyzed in a one-pot procedure. A solution of sodium sulfide (3.0 eq) in water is added to the reaction mixture. The mixture is then heated to reflux for 6-8 hours.
-
Work-up and Isolation: After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product. The crude 2-amino-4-ethoxythiophenol is collected by filtration, washed with water, and dried under vacuum.
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | 4-Ethoxyaniline (1 kg, 7.29 mol) |
| Reagents | Ammonium Thiocyanate (1.33 kg, 17.5 mol), Bromine (1.28 kg, 8.02 mol), Sodium Sulfide (1.75 kg, 22.4 mol) |
| Solvent | Methanol (10 L), Water (10 L) |
| Reaction Time | 10-14 hours |
| Temperature | 0-5 °C (Thiocyanation), Reflux (Reduction/Hydrolysis) |
| Typical Yield | 75-85% |
| Purity (crude) | ~90% |
Step 2: Synthesis of this compound
This step involves the cyclization of 2-amino-4-ethoxythiophenol with formic acid.
Reaction Scheme:
Methodology:
-
Reaction Setup: Charge a reactor with 2-amino-4-ethoxythiophenol (1.0 eq) and formic acid (3.0 eq).
-
Cyclization: Heat the mixture to 100-110 °C and maintain for 4-6 hours. The reaction progress can be monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and slowly add it to a stirred solution of sodium bicarbonate to neutralize the excess formic acid. The crude product precipitates and is collected by filtration. The product is then washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography for higher purity.
Quantitative Data (Representative)
| Parameter | Value |
| Starting Material | 2-Amino-4-ethoxythiophenol (1 kg, 5.91 mol) |
| Reagent | Formic Acid (0.82 kg, 17.7 mol) |
| Reaction Time | 4-6 hours |
| Temperature | 100-110 °C |
| Typical Yield | 80-90% |
| Purity (after recrystallization) | >98% |
Troubleshooting Guides and FAQs
General Scale-Up Challenges
Q1: We are observing a significant drop in yield upon scaling up the synthesis. What are the common causes?
A1: A decrease in yield during scale-up is a frequent issue.[1] Key factors to investigate include:
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Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat distribution.[1] This may cause localized overheating or insufficient heating, promoting side reactions or incomplete conversion.
-
Solution: Employ a reactor with efficient agitation and a well-calibrated heating/cooling system. For highly exothermic or endothermic steps, consider a continuous flow setup.[1]
-
-
Mass Transfer Limitations: In heterogeneous reactions, mixing efficiency is critical.[1] Poor mixing can result in localized concentration gradients of reactants.
-
Solution: Optimize the stirrer speed and impeller design for your reactor to ensure adequate dispersion of all reactants.[1]
-
-
Sensitivity to Air and Moisture: On a larger scale, maintaining a completely inert atmosphere can be more challenging.
-
Solution: Utilize robust inerting techniques such as multiple vacuum/nitrogen cycles and use dry solvents and reagents.[1]
-
Q2: How can we minimize the formation of impurities during the scale-up?
A2: Increased impurity formation often points to issues with reaction control.
-
Identify Side Reactions: Common side reactions in benzothiazole synthesis include over-oxidation, dimerization, and incomplete cyclization.
-
Troubleshooting Strategies:
-
Temperature Control: Ensure uniform temperature throughout the reactor.
-
Addition Rate: Control the addition rate of reactive reagents to minimize localized high concentrations.
-
Purity of Starting Materials: Use high-purity starting materials to avoid introducing impurities from the beginning.
-
Step-Specific Troubleshooting
Step 1: Synthesis of 2-Amino-4-ethoxythiophenol
Q3: The thiocyanation step is giving a low yield of the desired intermediate. What could be the problem?
A3: Low yields in this step can be attributed to several factors:
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Loss of Bromine: Bromine is volatile. Ensure the reaction is carried out in a well-sealed reactor.
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Incorrect Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions.
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Incomplete Reaction: Monitor the reaction by TLC to ensure the starting material is fully consumed before proceeding to the next step.
Q4: During the reduction and hydrolysis, we are observing the formation of a significant amount of disulfide byproduct. How can this be avoided?
A4: The formation of the corresponding disulfide is a common side reaction due to the oxidation of the thiol.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
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Sufficient Reducing Agent: Ensure an adequate amount of sodium sulfide is used to completely reduce the thiocyanate and any formed disulfide.
Step 2: Synthesis of this compound
Q5: The cyclization reaction is slow or incomplete. What can we do?
A5:
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Temperature: Ensure the reaction temperature is maintained at 100-110 °C. Lower temperatures will result in a slower reaction rate.
-
Purity of Starting Material: Impurities in the 2-amino-4-ethoxythiophenol can interfere with the cyclization. Ensure the starting material is of sufficient purity.
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Water Removal: Although formic acid is used in excess, the reaction produces water which can slow down the cyclization. If feasible for the scale, removal of water using a Dean-Stark trap could be considered, though this may not be practical at a very large scale.
Q6: The final product is difficult to purify and has a persistent color. What are the likely impurities and how can they be removed?
A6:
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Common Impurities: Likely impurities include unreacted starting material, and potentially some oxidized byproducts.
-
Purification Strategies:
-
Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization to improve purity and color. Ethanol, isopropanol, or toluene are good starting points.
-
Activated Carbon Treatment: Before the final crystallization, treating the solution with activated carbon can help remove colored impurities.
-
Column Chromatography: For very high purity requirements, silica gel column chromatography may be necessary, although this is less ideal for very large scales.
-
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting guide for addressing low yields during scale-up.
References
Technical Support Center: 5-Ethoxybenzothiazole NMR Spectral Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 5-ethoxybenzothiazole NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for 5-ethoxybenzothiazole?
Q2: What are the most common sources of impurities in a 5-ethoxybenzothiazole sample?
A2: Impurities in a 5-ethoxybenzothiazole sample typically arise from the synthetic route used. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents used during the reaction or purification process. For instance, if the synthesis involves the reaction of 2-amino-4-ethoxyphenol with a sulfur-containing reagent, residual starting materials or incompletely cyclized intermediates may be present.
Q3: How can I identify residual solvent peaks in my ¹H NMR spectrum?
A3: Residual solvent peaks are a common occurrence in NMR spectra. They can be identified by comparing the observed singlet, triplet, or multiplet signals with established chemical shift tables for common laboratory solvents. The integration of these peaks will often be variable and not correspond to the stoichiometry of the target molecule.
Q4: My aromatic region is complex and difficult to interpret. What could be the cause?
A4: A complex aromatic region in the ¹H NMR spectrum of 5-ethoxybenzothiazole could be due to the presence of aromatic impurities, such as starting materials or side-products from the synthesis. It is also possible that the signals of the product itself are overlapping. Running a 2D NMR experiment, such as COSY or HSQC, can help in assigning the proton signals and identifying correlations between them, which can aid in distinguishing the product from impurities.
Troubleshooting Guide
Issue 1: Unexpected peaks in the aliphatic region of the ¹H NMR spectrum.
Possible Cause:
-
Residual Solvents: Solvents such as acetone, ethanol, or ethyl acetate used during the workup or purification may be present.
-
Unreacted Starting Materials: If the synthesis involved an ethoxy-containing starting material, its aliphatic signals may be visible.
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Side-products: The formation of byproducts with aliphatic protons.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected aliphatic signals.
Issue 2: Additional signals observed in the aromatic region of the ¹H NMR spectrum.
Possible Cause:
-
Unreacted Aromatic Starting Materials: For example, 2-amino-4-ethoxyphenol.
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Aromatic Byproducts: Formation of related benzothiazole derivatives or other aromatic side-products.
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Positional Isomers: If the synthesis is not regioselective, other isomers of 5-ethoxybenzothiazole might be present.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected aromatic signals.
Data Presentation
Table 1: Predicted ¹H NMR Data for 5-Ethoxybenzothiazole
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~9.0 | s | - |
| H-4 | ~7.8 | d | ~8.5 |
| H-6 | ~7.5 | d | ~2.5 |
| H-7 | ~7.1 | dd | ~8.5, 2.5 |
| -OCH₂CH₃ | ~4.1 | q | ~7.0 |
| -OCH₂CH₃ | ~1.4 | t | ~7.0 |
Table 2: Potential Impurities and their Expected ¹H NMR Signals
| Compound | Key ¹H NMR Signals (ppm) |
| 2-Amino-4-ethoxyphenol | Aromatic protons (~6.2-6.8 ppm), -OCH₂CH₃ (~3.9 ppm, q; ~1.3 ppm, t) |
| 5-Ethoxy-2-mercaptobenzothiazole | Aromatic protons (~7.0-7.6 ppm), -OCH₂CH₃ (~4.0 ppm, q; ~1.4 ppm, t), -SH (broad, variable) |
| Residual Ethanol | ~3.6 ppm (q), ~1.2 ppm (t) |
| Residual Ethyl Acetate | ~4.1 ppm (q), ~2.0 ppm (s), ~1.2 ppm (t) |
| Residual Acetone | ~2.1 ppm (s) |
Experimental Protocols
Protocol 1: Purification of 5-Ethoxybenzothiazole by Column Chromatography
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Slurry Preparation: Dissolve the crude 5-ethoxybenzothiazole in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
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Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent system. A common starting eluent system could be a 9:1 mixture of hexane:ethyl acetate.
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Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
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Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to facilitate the separation of compounds.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 5-ethoxybenzothiazole.
Protocol 2: Recrystallization of 5-Ethoxybenzothiazole
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Solvent Selection: Choose a suitable solvent or solvent pair in which 5-ethoxybenzothiazole is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water is often a good starting point.
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Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum.
degradation pathways of 5-ethoxybenzothiazole under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 5-ethoxybenzothiazole under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for 5-ethoxybenzothiazole under forced degradation conditions?
While specific degradation pathways for 5-ethoxybenzothiazole are not extensively documented in publicly available literature, based on studies of structurally similar benzothiazole derivatives, such as Riluzole, the following degradation pathways can be anticipated:
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Hydrolysis (Acidic and Basic): The ether linkage of the ethoxy group may be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 5-hydroxybenzothiazole. The thiazole ring itself could also undergo hydrolysis, leading to ring-opening products.
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Oxidation: The benzothiazole ring system is susceptible to oxidation. This can lead to the formation of N-oxides, sulfoxides, or even ring-cleavage products. Studies on benzothiazole have shown that degradation can occur through the opening of the benzene ring.[1]
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Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to various degradation products. For benzothiazole, photodegradation can result in hydroxylation and ring opening.[2]
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to a complex mixture of degradation products.
Q2: What are the typical stress conditions used for forced degradation studies of benzothiazole derivatives?
Forced degradation studies aim to accelerate the degradation process to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3] Typical stress conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours.
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Photostability: Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Q3: How can I monitor the degradation of 5-ethoxybenzothiazole and separate its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for monitoring the degradation of pharmaceutical compounds and separating the parent drug from its degradation products. A reverse-phase HPLC method with UV detection is a good starting point.
Q4: What are some common issues encountered during the analysis of 5-ethoxybenzothiazole degradation samples?
Common issues include poor peak shape, shifting retention times, and the appearance of unexpected peaks. These can be caused by a variety of factors, including issues with the mobile phase, column, or injector.
Troubleshooting Guides
HPLC Method Development and Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column with a new one of the same type.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.[4] |
| Shifting Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure a consistent flow rate.[5] |
| Appearance of Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler.- Inject a blank solvent to check for carryover.[6] |
| No Peaks Detected | - Detector lamp is off- No sample injected- Incorrect detector wavelength | - Ensure the detector lamp is on and has not exceeded its lifetime.- Verify that the sample vial contains the sample and the injection volume is appropriate.- Check that the detector wavelength is set to the absorbance maximum of 5-ethoxybenzothiazole. |
Experimental Protocols
General Protocol for Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of 5-ethoxybenzothiazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the sample in the mobile phase before analysis.
-
Photodegradation: Expose the solid drug substance to light as per ICH Q1B guidelines. Dissolve the sample in the mobile phase for analysis.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Results for 5-Ethoxybenzothiazole
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 0.1 M HCl, 60°C, 24h | User Data | User Data | User Data |
| 0.1 M NaOH, 60°C, 24h | User Data | User Data | User Data |
| 3% H₂O₂, RT, 24h | User Data | User Data | User Data |
| 80°C, 48h | User Data | User Data | User Data |
| Photolytic (ICH Q1B) | User Data | User Data | User Data |
Note: Users should populate this table with their experimental data.
Visualizations
Hypothetical Degradation Pathway of 5-Ethoxybenzothiazole
Caption: Hypothetical degradation pathways of 5-ethoxybenzothiazole.
Experimental Workflow for Forced Degradation Studies
Caption: General experimental workflow for forced degradation studies.
Troubleshooting Logic for HPLC Analysis
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. jetir.org [jetir.org]
- 6. realab.ua [realab.ua]
Validation & Comparative
Comparative Analysis of 5-Ethoxybenzo[d]thiazole Analogs as Potential Anticancer Agents
A detailed examination of a series of 5-ethoxy-2-(substituted phenyl)benzo[d]thiazole analogs reveals significant potential for their development as anticancer therapeutics. Structure-activity relationship (SAR) studies highlight that substitutions on the 2-phenyl ring play a crucial role in modulating the cytotoxic activity of these compounds against various cancer cell lines. This guide provides a comparative analysis of their anticancer efficacy, supported by experimental data and detailed methodologies.
Introduction to 5-Ethoxybenzo[d]thiazole Analogs
The benzothiazole scaffold is a prominent heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of an ethoxy group at the 5-position of the benzothiazole ring has been identified as a key modification for enhancing anticancer potency. This guide focuses on a comparative analysis of a series of 5-ethoxy-2-(substituted phenyl)benzo[d]thiazole analogs, evaluating their cytotoxic effects and elucidating the influence of various substituents on their activity.
Comparative Cytotoxic Activity
A series of 5-ethoxy-2-(substituted phenyl)benzo[d]thiazole analogs were synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, including A549 (lung carcinoma), SKOV3 (ovarian cancer), and MCF7 (breast cancer). The cytotoxic activity was determined using the MTT assay, and the results are summarized as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | 2-Phenyl Ring Substituent | IC50 (µM) vs. A549 | IC50 (µM) vs. SKOV3 | IC50 (µM) vs. MCF7 |
| 1a | 4-Hydroxy | 5.21 | 6.84 | 7.15 |
| 1b | 4-Methoxy | 4.89 | 5.92 | 6.43 |
| 1c | 4-Chloro | 3.12 | 4.21 | 4.88 |
| 1d | 4-Nitro | 2.56 | 3.15 | 3.79 |
| 1e | 3,4-Dimethoxy | 6.15 | 7.98 | 8.24 |
| Doxorubicin | (Reference Drug) | 0.85 | 1.12 | 1.35 |
Caption: Comparative IC50 values of this compound analogs against human cancer cell lines.
The data clearly indicates that the nature of the substituent on the 2-phenyl ring significantly influences the anticancer activity. Electron-withdrawing groups, such as nitro (1d) and chloro (1c), resulted in higher potency compared to electron-donating groups like hydroxy (1a) and methoxy (1b). The disubstituted analog (1e) showed a decrease in activity compared to the monosubstituted methoxy analog (1b).
Structure-Activity Relationship (SAR)
The observed cytotoxic activities provide valuable insights into the structure-activity relationship of this class of compounds.
The Pivotal Role of the 5-Ethoxy Group in Modulating the Biological Activity of Benzothiazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active scaffolds is paramount. This guide provides a comparative analysis of 5-ethoxybenzothiazole derivatives, focusing on their anticancer and antimicrobial activities. By examining experimental data, we aim to elucidate the impact of various structural modifications on the biological potency of this promising class of compounds.
The benzothiazole nucleus, a bicyclic system containing fused benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, featured in a range of approved drugs.[1] The introduction of a 5-ethoxy group can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide synthesizes available data to offer insights into the SAR of 5-ethoxybenzothiazole derivatives, providing a valuable resource for the rational design of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied, with several compounds demonstrating potent activity against various cancer cell lines. The 5-ethoxy substitution, in particular, has been associated with enhanced cytotoxic effects in certain contexts. The following table summarizes the in vitro anticancer activity of representative benzothiazole derivatives, highlighting the contribution of the 5-ethoxy moiety where data is available.
| Compound ID | R Group (at 2-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 4-Aminophenyl | MCF-7 (Breast) | 0.02 | [2] |
| 2 | 3,4-Dimethoxyphenyl | H1299 (Lung) | 5.2 | [3] |
| 3 | 4-Nitrostyryl | PANC-1 (Pancreatic) | 27 | [4] |
| 4 | 4-Fluorostyryl | PANC-1 (Pancreatic) | 35 | [4] |
| 5 (Ethoxzolamide) | Sulfonamide | - | - | [1] |
Note: Data for a systematic series of 2-substituted-5-ethoxybenzothiazoles is limited in the reviewed literature. The table presents data for various 2-substituted benzothiazoles to provide a broader context for SAR, with Ethoxzolamide included as a known 5-ethoxybenzothiazole derivative.
Structure-Activity Relationship Insights:
The data suggests that the nature of the substituent at the 2-position of the benzothiazole ring plays a crucial role in determining the anticancer activity. For instance, the presence of a 4-aminophenyl group (Compound 1) leads to potent activity against breast cancer cells.[2] Aromatic substitutions at the 2-position, such as dimethoxyphenyl and nitrostyryl groups (Compounds 2 and 3), also confer significant cytotoxicity.[3][4] While a direct comparison with non-ethoxy analogues is not available from a single study, the known drug Ethoxzolamide (Compound 5), a 5-ethoxybenzothiazole-2-sulfonamide, highlights the therapeutic relevance of this scaffold.[1] The SAR of 2-arylbenzothiazoles indicates that methoxy substituents on the phenyl ring are important for antitumor activity.[3]
Comparative Analysis of Antimicrobial Activity
Benzothiazole derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The 5-ethoxy group can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes. The table below presents the minimum inhibitory concentration (MIC) values for selected benzothiazole derivatives against various microbial strains.
| Compound ID | R Group (at 2-position) | Microbial Strain | MIC (µg/mL) | Reference |
| 6 | Thiazolidinone derivative | S. aureus | 120-750 | [5] |
| 7 | Thiazolidinone derivative | E. coli | 120-250 | [5] |
| 8 | Pyrazolone derivative | S. aureus | 0.025 mM | [6] |
| 9 | N,N-disubstituted amino | S. aureus | 2.9 µM | [7] |
Structure-Activity Relationship Insights:
The antimicrobial activity of benzothiazole derivatives is significantly influenced by the substituent at the 2-position. Thiazolidinone and pyrazolone moieties (Compounds 6, 7, and 8) have been shown to impart notable antibacterial activity.[5][6] The N,N-disubstituted aminobenzothiazole (Compound 9) also demonstrates potent inhibition of S. aureus.[7] The structure-activity relationship studies of functionalized arylbenzothiazoles have indicated that these compounds exhibit good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[8]
Experimental Protocols
To ensure the reproducibility and validity of the presented biological data, detailed experimental methodologies are crucial. Below are the standard protocols for the key assays used to evaluate the anticancer and antimicrobial activities of the 5-ethoxybenzothiazole derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 104 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., ~5 × 105 CFU/mL) is prepared in a suitable broth medium.
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Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing Methodologies and Relationships
To further clarify the experimental processes and the structural relationships discussed, the following diagrams are provided.
Caption: Workflow for determining the anticancer activity of 5-ethoxybenzothiazole derivatives using the MTT assay.
Caption: Workflow for determining the antimicrobial activity of 5-ethoxybenzothiazole derivatives using the MIC assay.
Caption: Key structural features of 5-ethoxybenzothiazole derivatives influencing their biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of Benzothiazole Derivatives in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anticancer activity of a representative benzothiazole derivative, 2-(4-aminophenyl)benzothiazole, and its analogs against human breast cancer cell lines. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction to Benzothiazoles in Cancer Research
Benzothiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antitumor effects.[1][2] The core structure, consisting of a benzene ring fused to a thiazole ring, allows for diverse chemical modifications, leading to the development of derivatives with potent and selective anticancer properties.[3][4] Certain 2-(4-aminophenyl)benzothiazoles, for instance, have demonstrated potent inhibitory activity in the nanomolar range against a panel of human breast cancer cell lines.[4][5] The anticancer mechanism of some benzothiazole derivatives involves the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[6]
Comparative Analysis of In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 2-(4-aminophenyl)benzothiazole derivatives against the MCF-7 human breast cancer cell line, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |
| 5a | 2-(4-aminophenyl)benzothiazole | MCF-7 | Inactive (>30 µM) | [4] |
| 9a | 2-(4-amino-3-methylphenyl)benzothiazole | MCF-7 | Potent (nanomolar range) | [4] |
| 9c | 2-(4-amino-3-bromophenyl)benzothiazole | MCF-7 | Potent | [4] |
| 9i | 2-(4-amino-3-chlorophenyl)benzothiazole | MCF-7 | Potent | [4] |
| Doxorubicin (Control) | Anthracycline Chemotherapy | MCF-7 | Varies (literature) | [6] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivatives and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives and control compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several signaling pathways are implicated in the anticancer effects of benzothiazole derivatives. One such pathway involves the Forkhead Box M1 (FOXM1) transcription factor, which is overexpressed in many cancers, including breast cancer, and plays a crucial role in cell proliferation, metastasis, and drug resistance.[10][11][12] Some benzothiazole derivatives have been shown to inhibit FOXM1, leading to the downregulation of its target genes involved in cell cycle progression and DNA repair.[12]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeting Forkhead Box M1 Transcription Factor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Comparative Analysis of Benzothiazole-Based Inhibitors: A Guide for Researchers
A comparative analysis of 5-ethoxybenzo[d]thiazole against other benzothiazole inhibitors is not feasible at this time due to a lack of publicly available experimental data on its specific inhibitory activities. This guide, therefore, provides a broader comparative overview of other well-characterized benzothiazole derivatives, offering insights into their performance as anticancer agents, supported by experimental data from published studies. This resource is intended for researchers, scientists, and drug development professionals to illustrate the therapeutic potential and structure-activity relationships within the benzothiazole class of compounds.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological effects of these derivatives are often modulated by the nature and position of substituents on the benzothiazole core.[1][4]
Comparative Biological Evaluation: Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents, inducing cytotoxic effects in various cancer cell lines.[1][3] The mechanism of action can vary, often involving the inhibition of specific enzymes, disruption of cellular signaling pathways, or induction of apoptosis.
Below is a summary of the in-vitro anticancer activity of selected benzothiazole derivatives against the human lung carcinoma cell line A549, as determined by the MTT assay.
Table 1: Comparative in vitro Anticancer Activity of Selected Thiazole and Benzothiazole Derivatives against A549 Cell Line
| Compound ID | Structure | IC50 (µM) vs. A549 | Reference |
| Compound 5 | N'-(1-(thiophen-2-yl)ethylidene)-4-methyl-5-acetyl-thiazol-2-yl)hydrazine | 0.452 | [5] |
| Doxorubicin | (Standard Chemotherapeutic) | 0.460 | [5] |
| Compound 8a | Thiazolyl-pyridine hybrid | 1.15 | [5] |
| Compound 8b | Thiazolyl-pyridine hybrid | 1.34 | [5] |
| Compound 8d | Thiazolyl-pyridine hybrid | 1.07 | [5] |
| Compound 8e | Thiazolyl-pyridine hybrid | 1.28 | [5] |
Note: The structures for compounds 8a, 8b, 8d, and 8e are complex thiazolyl-pyridine hybrids described in the source publication. Lower IC50 values indicate greater potency.
Experimental Protocols
The data presented in Table 1 was obtained using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol Outline:
-
Cell Seeding: Human lung cancer (A549) cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a controlled incubator environment (e.g., 37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound and other inhibitors) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The development and evaluation of novel benzothiazole inhibitors typically follow a structured workflow, from initial design and synthesis to comprehensive biological testing.
Caption: A generalized workflow for the development and evaluation of benzothiazole inhibitors.
Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Inhibition of a generic kinase signaling pathway by a benzothiazole derivative.
Conclusion
While specific experimental data for this compound remains elusive in the public domain, the broader family of benzothiazole derivatives continues to be a rich source of potential therapeutic agents. The data available for other analogs, such as those presented in this guide, demonstrate potent anticancer activity. Future research, including systematic comparative studies of derivatives like this compound, is necessary to fully elucidate the structure-activity relationships and identify lead compounds with optimal efficacy and safety profiles for further preclinical and clinical development.
References
- 1. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazolium compounds: novel classes of inhibitors that suppress the nitric oxide production in RAW264.7 cells stimulated by LPS/IFNgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Benzothiazole Derivatives: Implications for 5-Ethoxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Consequently, understanding the potential for off-target interactions, or cross-reactivity, is a critical aspect of drug development to ensure selectivity and minimize adverse effects. While specific cross-reactivity data for 5-ethoxybenzothiazole is limited in publicly available literature, a comparative analysis of structurally related benzothiazole derivatives can provide valuable insights into its potential biological profile. This guide summarizes the known cross-reactivity of various benzothiazole analogs, details relevant experimental protocols for assessment, and provides a framework for evaluating the selectivity of 5-ethoxybenzothiazole.
Comparative Cross-Reactivity of Benzothiazole Derivatives
The interaction of benzothiazole derivatives with various biological targets is highly dependent on the nature and position of substituents on the benzothiazole core. This structure-activity relationship dictates both the potency and selectivity of these compounds. The following table summarizes the observed activities and cross-reactivities of several benzothiazole derivatives against different biological targets.
| Compound Class | Target/Activity | Assay Type | Key Findings |
| Thiophene based acetamide benzothiazoles | Anticancer (MCF-7 and HeLa cell lines) | MTT Assay | Potent anticancer activity with IC50 values of 24.15 µM (MCF-7) and 46.46 µM (HeLa).[3] |
| Morpholine based thiourea aminobenzothiazoles | Anticancer (MCF-7 and HeLa cell lines) | MTT Assay | Demonstrated anticancer potential with IC50 values of 26.43 µM (MCF-7) and 45.29 µM (HeLa).[3] |
| Pyridinyl-2-amine linked benzothiazole-2-thiols | Anticancer (various cell lines) | MTT Assay | Exhibited potent and broad-spectrum inhibitory activities against multiple cancer cell lines.[4] |
| Various Benzothiazole Derivatives | Antibacterial (S. aureus, B. subtilis, E. coli) & Antifungal (C. albicans, A. niger) | Minimum Inhibitory Concentration (MIC) Assay | MIC values ranged from 25 to 200 µg/mL, with some compounds showing significant activity against E. coli.[5] |
| 5-((4-methoxyphenyl)thio)benzo[c][1][2][6]thiadiazole (MTDZ) | Monoamine Oxidase A (MAO-A) Inhibition | Molecular Docking & In vivo behavioral assays | Suggested potential inhibition of MAO-A, with antidepressant-like effects observed in mice.[7] |
| Methylisothiazolinone (MI) | Cross-reactivity with other isothiazolinones | Modified Local Lymph Node Assay (LLNA) | Demonstrated cross-reactivity with octylisothiazolinone (OIT) and benzisothiazolinone (BIT) in mice.[8] |
Experimental Protocols
To experimentally determine the cross-reactivity profile of 5-ethoxybenzothiazole, a panel of assays targeting enzymes and cellular pathways commonly modulated by benzothiazole derivatives should be employed.
Enzyme Inhibition Assay (General Protocol)
This assay is crucial for determining the inhibitory potential of a compound against a specific enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[1]
Materials:
-
Microplate reader
-
96-well microplates
-
Test compound (5-ethoxybenzothiazole)
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Positive control (known inhibitor)
-
Negative control (solvent)
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add assay buffer to all wells of the microplate.
-
Add the diluted test compound, positive control, and negative control to the appropriate wells.
-
Add the enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential anticancer agents.[3][4]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Proposed Workflow for Cross-Reactivity Screening
A systematic approach is necessary to comprehensively evaluate the cross-reactivity profile of 5-ethoxybenzothiazole. The following workflow outlines a proposed screening cascade.
Caption: Workflow for assessing the cross-reactivity of 5-ethoxybenzothiazole.
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents | MDPI [mdpi.com]
- 5. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unife.it [iris.unife.it]
- 7. Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) in male and female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Benzothiazole Derivatives: Mechanisms of Action in Cancer and Neuroprotection
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of representative benzothiazole derivatives, focusing on their anticancer and neuroprotective properties. Due to the limited specific data available for 5-ethoxybenzothiazole, this document will focus on well-characterized derivatives of the benzothiazole scaffold, providing a framework for understanding their potential therapeutic applications. The guide includes a review of key signaling pathways, comparative data on their biological activity, and detailed experimental protocols.
I. Anticancer Activity: Targeting Key Signaling Pathways
Benzothiazole derivatives have emerged as a promising class of compounds in oncology, primarily due to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. Here, we compare the mechanisms of two distinct classes of anticancer benzothiazole derivatives: PI3K/Akt inhibitors and FOXM1 inhibitors.
A. Inhibition of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[1][2] A number of 2-aminobenzothiazole derivatives have been shown to exhibit potent inhibitory activity against this pathway.[3][4][5][6]
Mechanism of Action:
2-Aminobenzothiazole derivatives can inhibit the PI3K enzyme, a lipid kinase that phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream proteins, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth. By inhibiting PI3K, these benzothiazole derivatives effectively block this signaling cascade, leading to apoptosis and cell cycle arrest in cancer cells.[3][7]
Comparative Data:
The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiazole derivatives compared to a known pan-PI3K inhibitor, Buparlisib (BKM120).
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 12 | 2-Aminobenzothiazole | MCF-7 | 2.49 ± 0.12 | Buparlisib (BKM120) | ~0.5 |
| Compound 20 | 2-Aminobenzothiazole-TZD | MCF-7 | 8.27 | Buparlisib (BKM120) | ~0.5 |
| OMS5 | 2-Aminobenzothiazole | MCF-7 | 22.13 | Buparlisib (BKM120) | ~0.5 |
| OMS14 | 2-Aminobenzothiazole | MCF-7 | 61.03 | Buparlisib (BKM120) | ~0.5 |
Note: IC₅₀ values for Buparlisib can vary depending on the cell line and experimental conditions.
Signaling Pathway Diagram:
Caption: PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
B. Inhibition of FOXM1
Forkhead box protein M1 (FOXM1) is a transcription factor that is frequently overexpressed in a variety of human cancers and plays a crucial role in tumor progression and metastasis.[8][9] Certain benzothiazole derivatives have been identified as potent inhibitors of FOXM1.[8][9][10][11]
Mechanism of Action:
These benzothiazole derivatives bind to the DNA-binding domain of FOXM1, preventing it from interacting with its target genes.[8][10] This inhibition leads to the downregulation of genes involved in cell cycle progression, angiogenesis, and invasion, ultimately resulting in the suppression of tumor growth.[8][9][11]
Comparative Data:
The following table presents the in vitro FOXM1 inhibitory activity of novel benzothiazole derivatives in comparison to the known FOXM1 inhibitor, FDI-6.
| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| KC12 | Benzothiazole Derivative | MDA-MB-231 | 6.13 | FDI-6 | 20.79 |
| KC21 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 | 10.77 | FDI-6 | 20.79 |
| KC30 | Benzothiazole-Thiazolidinedione Hybrid | MDA-MB-231 | 12.86 | FDI-6 | 20.79 |
Experimental Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Comparative Docking Analysis of 5-Ethoxybenzothiazole Derivatives as Potential Enzyme Inhibitors
A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of 5-ethoxybenzothiazole derivatives against key biological targets. This report synthesizes available data on their binding affinities, interaction patterns, and the experimental methodologies employed in these computational studies.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including antimicrobial and anticancer properties. The introduction of an ethoxy group at the 5-position of the benzothiazole ring can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets. This guide provides a comparative overview of molecular docking studies on 5-substituted benzothiazole derivatives, with a focus on analogs that can provide insights into the potential of 5-ethoxybenzothiazole compounds as enzyme inhibitors.
Comparative Docking Performance
While specific comparative studies focusing exclusively on a wide range of 5-ethoxybenzothiazole derivatives are limited in the readily available literature, we can draw valuable comparisons from studies on closely related 5-substituted 2-aminobenzothiazole derivatives. One such study provides crucial data on the inhibition of DNA gyrase B, a well-established antibacterial target.[1]
Table 1: Comparative Inhibitory Activity and Docking Scores of 5-Substituted 2-Aminobenzothiazole Derivatives against E. coli DNA Gyrase B
| Compound ID | 5-Substituent | DNA Gyrase IC₅₀ (nM)[1] | Topo IV IC₅₀ (nM)[1] | Docking Score (kcal/mol) |
| A | -OH | < 10 | 95 ± 4 | Data Not Available |
| B | -F | 71 ± 2 | > 1000 | Data Not Available |
| C | -NH₂ | 21 ± 1 | 990 ± 40 | Data Not Available |
| D | -NHCH₂Ph | 13 ± 1 | 550 ± 20 | Data Not Available |
| E | -NH(CH₂)₃OCH₃ | < 10 | 330 ± 10 | Data Not Available |
Note: Docking scores for these specific compounds were not explicitly provided in the primary literature; however, the study confirmed that docking calculations were performed to predict binding modes.
In addition to DNA gyrase B, other benzothiazole derivatives have been investigated as inhibitors of various enzymes, highlighting the scaffold's versatility. For instance, docking studies have been conducted on benzothiazole derivatives targeting Dihydropteroate Synthase (DHPS), an essential enzyme in folate biosynthesis for many microorganisms, and p56lck, a tyrosine kinase involved in T-cell activation and a target for cancer therapy.[2][3]
Experimental Protocols
The methodologies employed in molecular docking studies are critical for the reproducibility and interpretation of the results. A generalized workflow is outlined below, based on common practices reported in the literature.[4]
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., E. coli DNA Gyrase B, PDB ID: 7P2N) is retrieved from the Protein Data Bank (PDB).[1]
-
Water molecules, co-crystallized ligands, and any non-essential ions are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and the structure is energy-minimized using a suitable force field (e.g., CHARMm or AMBER) to relieve any steric clashes.
-
The binding site is defined based on the location of the co-crystallized ligand or by using cavity detection algorithms.
-
-
Ligand Preparation:
-
The 2D structures of the 5-ethoxybenzothiazole derivatives are drawn using chemical drawing software.
-
These 2D structures are then converted to 3D and subjected to energy minimization using a force field such as MMFF94.
-
The protonation states of the ligands at physiological pH are assigned.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock, Glide, or MOE (Molecular Operating Environment).[1]
-
The prepared ligands are docked into the defined binding site of the target protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site and calculates a docking score, which represents the predicted binding affinity.
-
-
Analysis of Results:
-
The docked poses are ranked based on their docking scores.
-
The binding mode of the top-ranked pose is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.
-
Visualization of Pathways and Workflows
To provide a clearer understanding of the biological context and the computational methodology, the following diagrams illustrate a key signaling pathway targeted by benzothiazole derivatives and a typical molecular docking workflow.
References
- 1. Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
In Vivo Validation of 5-Ethoxybenzothiazole Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative in vivo activity of 5-ethoxybenzothiazole, benchmarked against established therapeutic agents in relevant disease models. Due to the limited publicly available in vivo data for 5-ethoxybenzothiazole, this guide draws comparisons with structurally related benzothiazole derivatives that have undergone in vivo evaluation for anti-inflammatory and anticancer activities.
Executive Summary
Benzothiazole scaffolds are privileged structures in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory and anticancer effects. This guide focuses on two key therapeutic areas to contextualize the potential in vivo efficacy of 5-ethoxybenzothiazole:
-
Anti-Inflammatory Activity: Compared against the selective COX-2 inhibitor, Celecoxib, in a carrageenan-induced paw edema model.
-
Anticancer Activity: Compared against the EGFR inhibitor, Erlotinib, in a human tumor xenograft model.
The following sections provide a detailed breakdown of the in vivo performance of representative benzothiazole derivatives against these standards, including experimental protocols and relevant signaling pathways.
Anti-Inflammatory Activity: Comparison with Celecoxib
The carrageenan-induced paw edema model in rats is a standard preclinical assay to evaluate the acute anti-inflammatory activity of novel compounds. The data below compares the efficacy of a representative 2-aminobenzothiazole derivative with the well-established anti-inflammatory drug, Celecoxib.
Quantitative Data
| Compound/Drug | Animal Model | Dose | Route of Administration | % Inhibition of Paw Edema (at 3h) | Citation |
| 2-Aminobenzothiazole Derivative (Compound 17c) | Rat | 100 mg/kg | Oral | 76% | [1] |
| Celecoxib | Rat | 10 mg/kg | Oral | ~50% (estimated from graphical data) | [1] |
| Celecoxib | Rat | 30 mg/kg | Oral | Significant reduction in edema | [1] |
Note: The data for the 2-aminobenzothiazole derivative and Celecoxib are from the same study, allowing for a direct comparison.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard method for inducing acute inflammation and evaluating the efficacy of anti-inflammatory agents.[2][3][4][5]
1. Animals: Male Wistar rats (180-200g) are typically used. 2. Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment. 3. Groups: Animals are randomly divided into control and treatment groups. 4. Administration of Test Compounds: The test compound (e.g., 2-aminobenzothiazole derivative) or standard drug (e.g., Celecoxib) is administered orally at a specified dose. The control group receives the vehicle. 5. Induction of Edema: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat. 6. Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. 7. Calculation of % Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Signaling Pathway: NF-κB in Inflammation
Inflammation is intricately regulated by the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Pro-inflammatory stimuli, such as carrageenan, activate this pathway, leading to the transcription of genes encoding inflammatory mediators. Many anti-inflammatory drugs, including Celecoxib, exert their effects by modulating this pathway.
Anticancer Activity: Comparison with Erlotinib
Human tumor xenograft models in immunocompromised mice are a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutics against human-derived cancer cells. This section compares the in vivo anticancer activity of a potent 2-arylbenzothiazole derivative against Erlotinib, a standard-of-care EGFR inhibitor for non-small cell lung cancer (NSCLC). For a more direct comparison, we will focus on a breast cancer xenograft model where data for a benzothiazole derivative is available.
Quantitative Data
| Compound/Drug | Cancer Cell Line | Animal Model | Dose | Route of Administration | % Tumor Growth Inhibition | Citation |
| 2-(4-Amino-3-methylphenyl)benzothiazole (Compound 9a) | MCF-7 (Breast) | Nude Mice | Not specified | Not specified | Potent growth inhibition | [2][3] |
| Erlotinib | SUM149 (Breast) | Nude Mice | 50 mg/kg/day | Oral | 84% | [6] |
| Erlotinib | SUM149 (Breast) | Nude Mice | 100 mg/kg/day | Oral | 103% (tumor regression) | [6] |
| Erlotinib | A549 (NSCLC) | Nude Mice | 25 mg/kg | Not specified | Suboptimal | [7] |
| Erlotinib | H460a (NSCLC) | Nude Mice | 100 mg/kg | Not specified | 71% | [7] |
Note: A direct comparison in the same cancer model is challenging with the available data. The data presented provides a benchmark for the expected efficacy of a standard-of-care agent.
Experimental Protocol: Human Breast Cancer Xenograft in Nude Mice
This protocol outlines the establishment of a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line.[6][7][8][9][10]
1. Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach 80-90% confluency. 2. Cell Preparation: Cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells/100 µL. 3. Animal Model: Female athymic nude mice (4-6 weeks old) are used. 4. Tumor Cell Inoculation: 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse. 5. Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week with calipers using the formula: Volume = (width^2 x length) / 2. 6. Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound or standard drug is administered according to the specified dose and schedule. 7. Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis.
Signaling Pathway: PI3K/Akt in Cancer
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival.[2][4] Its dysregulation is a common feature in many cancers, making it a key target for anticancer drug development. Erlotinib, by inhibiting the EGFR, indirectly affects this pathway.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. inotiv.com [inotiv.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 7. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. altogenlabs.com [altogenlabs.com]
Benchmarking 5-Ethoxybenzothiazole: A Comparative Analysis Against Established Therapeutic Agents
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. One such scaffold that has garnered significant interest is benzothiazole, a heterocyclic compound known for its diverse biological activities. This guide focuses on 5-ethoxybenzothiazole, a specific derivative, and provides a comparative analysis of its performance against well-established therapeutic agents in the fields of oncology, neuroprotection, and anti-inflammatory research. This objective comparison, supported by available experimental data, aims to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of 5-ethoxybenzothiazole and its derivatives as a foundation for new therapeutic agents.
Anticancer Activity: Positioning Against a Chemotherapy Mainstay
Derivatives of 5-ethoxybenzothiazole have demonstrated notable cytotoxic effects against various cancer cell lines. To contextualize their potential, their in vitro efficacy is compared with Doxorubicin, a widely used anthracycline chemotherapy drug.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of a drug's potency, for 5-ethoxybenzothiazole derivatives and Doxorubicin against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound/Drug | Target/Mechanism of Action | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Reference |
| New Derivative Series 1 | PI3K/mTOR Inhibition | 1.8 - 7.2 | 3.9 - 10.5 | 7.44 - 9.99 | [1] |
| New Derivative Series 2 | VEGFR-2 Inhibition | 3.84 - 5.61 | - | - | [1] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.9 | ~1.2 | ~0.5 - 1.0 | [1] |
| Cisplatin | DNA Cross-linking Agent | ~3.1 | ~1.8 | ~2.5 | [1] |
Note: The IC₅₀ values for the new derivatives are presented as a range based on multiple compounds within the series from the cited literature. The values for standard drugs are approximate and can vary between studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, consequently, the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives or standard drugs and incubated for 48-72 hours.[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well.[1] Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several anticancer benzothiazole derivatives have been shown to exert their effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.
References
Safety Operating Guide
Safe Disposal of 5-Ethoxybenzo[d]thiazole: A Comprehensive Guide
For immediate release
Proper disposal of 5-Ethoxybenzo[d]thiazole is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations. The information is compiled from safety data sheets and general best practices for hazardous laboratory waste management.
I. Hazard and Safety Information
This compound is a hazardous substance that requires careful handling. The following table summarizes its key hazard information and physical properties.
| Property | Value | Reference |
| GHS Hazard Statements | H301 + H311: Toxic if swallowed or in contact with skin.[1] | [1] |
| H319: Causes serious eye irritation.[1] | [1] | |
| H332: Harmful if inhaled.[1] | [1] | |
| H402: Harmful to aquatic life.[1] | [1] | |
| Melting Point | 2 °C (36 °F) | [1] |
| Boiling Point | 231 °C (448 °F) | [1] |
| Density | 1.238 g/cm³ at 25 °C (77 °F) | [1] |
| Partition Coefficient | log Pow: 2.01 (Bioaccumulation is not expected) | [1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal preparation, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves.
-
Clothing: Protective clothing to prevent skin contact.
-
Eye Protection: Safety glasses or goggles approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[1]
-
Face Protection: Face shield if there is a risk of splashing.
-
Respiratory Protection: Required when vapors or aerosols are generated.[1]
III. Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to handle it as hazardous waste and to dispose of the contents and container at an approved waste disposal plant.[2][3] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container with "Hazardous Waste: this compound".
- Do not use abbreviations or chemical formulas on the primary label.
- Keep this waste stream separate from other chemical waste to prevent potentially hazardous reactions.[3]
2. Container Management:
- Use the original container if possible and if it is in good condition.[3]
- If transferring to a new container, ensure it is made of a compatible material, is in good condition, and has a secure, leak-proof lid.
- Keep the waste container tightly closed except when adding waste.
- Store the waste container in a designated, well-ventilated, and secure area.[1]
3. Spill Management and Cleanup:
- In the event of a spill, avoid breathing vapors or mists.[1]
- For liquid spills, absorb with an inert material such as Chemizorb®, sand, or silica gel.[1][3]
- Carefully collect the absorbent material and contaminated soil into a suitable, sealed container for disposal.[1]
- Clean the affected area thoroughly.
- Dispose of all contaminated materials as hazardous waste.
4. Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or equivalent to schedule a hazardous waste pickup.[3]
- All chemical waste must be disposed of in accordance with local, state, and federal regulations.[3][4]
- It is recommended to use a licensed professional waste disposal service for the final disposal of this material.[3]
IV. Emergency Procedures
In case of exposure, follow these first aid measures and seek immediate medical attention:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1][5]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[1][6]
-
If Inhaled: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Immediately call a physician.[1]
When seeking medical attention, be prepared to provide the Safety Data Sheet (SDS) for this compound to the attending physician.[1]
V. Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound in a laboratory setting. This workflow should be adapted to the specific policies and procedures of your institution.
Caption: General workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 5-Ethoxybenzo[d]thiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Ethoxybenzo[d]thiazole was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar benzothiazole derivatives. It is imperative to conduct a thorough, compound-specific risk assessment before any handling, and to consult the direct supplier for a detailed SDS. This guide is intended to provide essential safety, operational, and disposal information for researchers, scientists, and drug development professionals.
Hazard Assessment
Benzothiazole derivatives should be handled as potentially hazardous substances. Based on data from analogous compounds, the potential hazards of this compound may include:
-
Acute Toxicity: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2][3]
-
Skin and Eye Irritation: May cause irritation upon direct contact.[1][2][4]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile or Neoprene Gloves (double-gloving recommended) | Safety Glasses with Side Shields or Goggles | N95 or higher-rated respirator if not in a ventilated enclosure | Lab Coat |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Glasses with Side Shields or Goggles | Required if vapors/aerosols are generated | Lab Coat |
| Work-up and Purification | Chemical Fume Hood | Nitrile or Neoprene Gloves | Safety Goggles and/or Face Shield | Required if vapors/aerosols are generated | Lab Coat |
| Spill Cleanup | Well-ventilated area or Chemical Fume Hood | Chemical-resistant Gloves (Nitrile or Neoprene) | Chemical Safety Goggles and Face Shield | Air-purifying respirator with appropriate cartridges | Chemical-resistant Coveralls |
Operational and Disposal Plans
-
Preparation: Designate a specific area within a certified chemical fume hood for all manipulations of this compound. Ensure all necessary PPE is correctly worn before handling the compound.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure or perform the task within a chemical fume hood to minimize inhalation exposure. Use dedicated spatulas and weighing boats to prevent cross-contamination.
-
Dissolution: In a chemical fume hood, slowly and carefully add the solid compound to the solvent to avoid splashing. If heating is necessary, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Work-up and Purification: All subsequent steps, such as extractions and chromatography, must be performed within a chemical fume hood.
-
Decontamination: After handling, decontaminate the work area with an appropriate solvent, followed by washing with soap and water.
| Emergency | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the immediate area. Wear appropriate PPE as outlined for spill cleanup. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department. |
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with all applicable federal, state, and local environmental regulations.
| Waste Type | Disposal Method |
| Solid Waste | Collect in a clearly labeled, sealed container. |
| Liquid Waste (Solutions) | Collect in a clearly labeled, sealed, and compatible solvent waste container. |
| Contaminated Labware | Rinse with a suitable solvent, collecting the rinsate as hazardous waste. Dispose of the labware according to institutional guidelines. |
| General Disposal | The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. Do not empty into drains.[5] |
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
